molecular formula C14H13NO2 B1374193 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid CAS No. 1443981-69-8

2-Cyclopropyl-3-methylquinoline-4-carboxylic acid

Cat. No.: B1374193
CAS No.: 1443981-69-8
M. Wt: 227.26 g/mol
InChI Key: CPPAWELHXWHSFP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3-methylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . It is characterized by its distinct quinoline structure, substituted with a cyclopropyl group at the 2-position, a methyl group at the 3-position, and a carboxylic acid functional group at the 4-position . This compound is provided for research purposes and is not intended for diagnostic or therapeutic uses. Quinoline-4-carboxylic acid derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities . They are recognized as attractive precursors for synthesizing biologically important structures and have been extensively studied for their potential applications in medicinal chemistry . The specific substitution pattern on this compound makes it a valuable intermediate for further chemical exploration and derivatization. Researchers can utilize this high-purity building block in various synthetic pathways, including the development of novel compounds for pharmacological screening. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-cyclopropyl-3-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-8-12(14(16)17)10-4-2-3-5-11(10)15-13(8)9-6-7-9/h2-5,9H,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPAWELHXWHSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901223515
Record name 4-Quinolinecarboxylic acid, 2-cyclopropyl-3-methyl-
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Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443981-69-8
Record name 4-Quinolinecarboxylic acid, 2-cyclopropyl-3-methyl-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinecarboxylic acid, 2-cyclopropyl-3-methyl-
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Foundational & Exploratory

2-Cyclopropyl-3-methylquinoline-4-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive examination of this compound, a heterocyclic compound built upon the quinoline-4-carboxylic acid scaffold. The quinoline core is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] This document, intended for researchers, chemists, and drug development professionals, delineates the primary synthetic routes to this molecule, with a detailed focus on the Pfitzinger reaction. It further presents a thorough analysis of its physicochemical and spectroscopic properties, offering predictive data and interpretation based on established principles of analytical chemistry. Finally, the guide explores the compound's potential chemical reactivity and places its properties within the broader context of the known biological activities of quinoline-4-carboxylic acids, particularly in anticancer and antibacterial research.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

First isolated from coal tar in 1834, quinoline and its derivatives have become foundational components in the field of heterocyclic chemistry and drug discovery.[1] The fusion of a benzene ring with a pyridine ring creates a scaffold that is both chemically versatile and biologically active. Among its many derivatives, the quinoline-4-carboxylic acid framework has proven to be exceptionally valuable, demonstrating a wide spectrum of pharmacological activities.[2] The versatility of this core structure allows for extensive substitution, enabling the precise modulation of its biological and physical properties.[2]

This compound is a specific derivative featuring key substitutions that are of significant interest for structure-activity relationship (SAR) studies:

  • Quinoline Core: The fundamental aromatic heterocyclic system.

  • C2-Cyclopropyl Group: A small, strained ring that can influence binding affinity and metabolic stability.

  • C3-Methyl Group: An alkyl substituent that adds steric bulk and lipophilicity.

  • C4-Carboxylic Acid Group: A critical functional group for salt formation, hydrogen bonding, and often essential for biological activity.

This guide will systematically explore the chemical landscape of this molecule, providing the technical insights necessary for its synthesis, characterization, and evaluation in a research setting.

Synthetic Pathways and Methodologies

The synthesis of 2,3-disubstituted quinoline-4-carboxylic acids is most effectively achieved through well-established named reactions. For the target molecule, the Pfitzinger reaction stands out as the most direct and logical approach.

The Pfitzinger Reaction: A Primary Synthetic Route

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a robust method for preparing substituted quinoline-4-carboxylic acids.[3][4] The reaction condenses isatin (or a derivative) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3] This methodology is particularly well-suited for the target molecule because the required carbonyl precursor, cyclopropyl methyl ketone, directly provides the necessary C2-cyclopropyl and C3-methyl substituents.

Causality of Method Choice: The Pfitzinger reaction is chosen for its directness. The isatin molecule provides the aniline-derived portion of the quinoline and the C4-carboxylic acid, while the two carbons of the ketone's enolate and the carbonyl carbon form the pyridine ring, elegantly installing the substituents at the C2 and C3 positions.

Reaction Mechanism: The mechanism proceeds through several distinct steps:

  • Base-Mediated Hydrolysis: The strong base (e.g., potassium hydroxide) hydrolyzes the amide bond within the isatin ring, opening it to form a keto-acid intermediate.[4]

  • Condensation: The aniline portion of the opened intermediate condenses with the carbonyl group of cyclopropyl methyl ketone to form an imine.

  • Tautomerization & Cyclization: The imine tautomerizes to the more stable enamine, which then undergoes an intramolecular cyclization.[3][4]

  • Dehydration: A final dehydration step yields the aromatic quinoline ring system.[4]

Pfitzinger_Mechanism Pfitzinger Reaction Workflow cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product Isatin Isatin RingOpening 1. Isatin Ring Opening (Hydrolysis) Isatin->RingOpening Ketone Cyclopropyl Methyl Ketone Condensation 2. Imine Formation (Condensation) Ketone->Condensation Base Base (KOH) Base->RingOpening RingOpening->Condensation Cyclization 3. Enamine Cyclization Condensation->Cyclization Dehydration 4. Dehydration (Aromatization) Cyclization->Dehydration Product 2-Cyclopropyl-3-methyl- quinoline-4-carboxylic acid Dehydration->Product caption General workflow for the Pfitzinger synthesis.

Caption: General workflow for the Pfitzinger synthesis.

Experimental Protocol: Pfitzinger Synthesis

This protocol is a representative methodology based on established Pfitzinger reaction conditions. Optimization may be required.

  • Preparation of Basic Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (2.0 eq) in absolute ethanol (approx. 10-15 mL per gram of isatin).

  • Isatin Addition: Add isatin (1.0 eq) to the basic solution and stir at room temperature for 1 hour. The color should change as the isatin ring opens.[3]

  • Carbonyl Addition: Slowly add cyclopropyl methyl ketone (1.5 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) and maintain for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into an ice-water mixture.

  • Acidification: Acidify the aqueous solution with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~5-6. This will precipitate the carboxylic acid product.

  • Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water to remove residual salts. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical and Spectroscopic Characterization

The structural identity and purity of this compound are confirmed through a combination of physicochemical measurements and spectroscopic analysis.

Physicochemical Data Summary
PropertyValue / DescriptionSource
Molecular Formula C₁₄H₁₃NO₂[5]
Molecular Weight 227.26 g/mol Calculated
Monoisotopic Mass 227.0946 Da[5]
Appearance Expected to be a solid at room temperature.[6]
XlogP (Predicted) 2.7[5]
Solubility Expected to be poorly soluble in water, soluble in organic solvents like DMSO and DMF, and soluble in aqueous base.General chemical principles
Spectroscopic Profile

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups.

  • O-H Stretch: A very broad absorption is expected in the 2500–3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[7]

  • C=O Stretch: A strong, sharp absorption band should appear around 1710 cm⁻¹, corresponding to the carboxylic acid carbonyl group.[7]

  • C=C/C=N Stretches: Multiple sharp peaks in the 1500–1650 cm⁻¹ region are indicative of the aromatic quinoline ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • Aromatic Protons (4H): Signals expected in the δ 7.5-8.5 ppm range, showing complex splitting patterns (doublets, triplets) consistent with a substituted benzene ring.

    • Carboxylic Acid Proton (1H): A broad singlet, typically downfield (> δ 12 ppm), which is exchangeable with D₂O.

    • Methyl Protons (3H): A singlet around δ 2.4-2.6 ppm.

    • Cyclopropyl Protons (5H): Complex multiplets in the upfield region (δ 0.8-1.5 ppm). The methine proton will be the most downfield of this group.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the δ 165–175 ppm range.[8]

    • Aromatic/Heteroaromatic Carbons: Multiple signals between δ 120–150 ppm.

    • Methyl Carbon: A signal in the aliphatic region, around δ 15-20 ppm.

    • Cyclopropyl Carbons: Signals in the upfield aliphatic region, typically below δ 20 ppm.

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry is expected to show high stability for the molecular ion.

  • Molecular Ion (M⁺•): A prominent peak at m/z = 227, which is likely to be the base peak, indicating the stability of the aromatic system.[9]

  • Key Fragmentation: The most characteristic fragmentation pathway for quinoline-4-carboxylic acids is the loss of the carboxyl group.[9] A significant fragment ion should be observed at m/z = 182, corresponding to the [M - COOH]⁺ fragment.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by its carboxylic acid functionality and the quinoline ring system.

Derivatization_Workflow Potential Derivatization Pathways cluster_derivatives Derivatives Start 2-Cyclopropyl-3-methyl- quinoline-4-carboxylic acid Ester Ester Derivatives Start->Ester Esterification (e.g., SOCl₂, ROH) Amide Amide Derivatives Start->Amide Amidation (e.g., EDC, R₂NH) Reduced Reduced Tetrahydroquinoline Start->Reduced Ring Reduction (e.g., Raney Ni, H₂) caption Potential chemical transformations of the title compound.

Caption: Potential chemical transformations of the title compound.

Biological Context and Potential Applications

While specific biological data for this compound is not widely published, the broader class of quinoline-4-carboxylic acids is extensively studied for its therapeutic potential.[2]

  • Anticancer Activity: Many derivatives are potent inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[2] As cancer cells have a high proliferation rate, they are highly dependent on this pathway, making DHODH an attractive therapeutic target. Inhibition leads to the depletion of pyrimidines, causing cell cycle arrest.[2]

  • Antibacterial Activity: The quinoline scaffold is central to the quinolone and fluoroquinolone classes of antibiotics. A primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication and repair.[2] By inhibiting this enzyme, these compounds effectively halt bacterial proliferation.

  • Anti-inflammatory and Antiviral Activity: Various quinoline derivatives have also shown promise as anti-inflammatory and antiviral agents, highlighting the broad utility of this chemical scaffold.[10][11]

The specific substitutions on this compound make it a compelling candidate for screening in these therapeutic areas.

Conclusion

This compound is a well-defined heterocyclic compound with a rich chemical profile. Its synthesis is readily achievable through established methods like the Pfitzinger reaction, and its structure can be unambiguously confirmed using standard spectroscopic techniques. The presence of the privileged quinoline-4-carboxylic acid scaffold, combined with unique cyclopropyl and methyl substitutions, makes it a molecule of significant interest for further investigation in medicinal chemistry and drug discovery programs. This guide provides the foundational technical knowledge for researchers to synthesize, characterize, and explore the potential of this compound.

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, Volume 3, Book 12, Part 2, Chapter 8.
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  • Doebner-Miller reaction and applic
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  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300.
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Sources

An In-depth Technical Guide to 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its physicochemical properties, plausible synthetic routes, detailed analytical characterization methodologies, and explore its potential therapeutic applications based on the known bioactivities of related quinoline derivatives.

Core Molecular Attributes

This compound possesses a rigid heterocyclic scaffold adorned with functional groups that are pivotal to its chemical reactivity and biological interactions. A thorough understanding of its fundamental properties is the first step in its scientific exploration.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The molecular weight is a crucial parameter for all quantitative analyses, including reaction stoichiometry and preparation of standard solutions.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₂N/A
Molecular Weight 227.26 g/mol Calculated
Monoisotopic Mass 227.0946 g/mol N/A

The molecular weight was calculated using the atomic weights of Carbon (12.011 g/mol ), Hydrogen (1.008 g/mol ), Nitrogen (14.007 g/mol ), and Oxygen (15.999 g/mol ).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]

Synthesis of this compound

Proposed Synthetic Pathway: The Doebner Reaction

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[20] For the synthesis of our target molecule, a plausible pathway would involve the reaction of aniline, cyclopropanecarboxaldehyde, and pyruvic acid, followed by an additional methylation step or the use of a substituted pyruvic acid derivative. A more direct approach, however, would be a variation of the Pfitzinger reaction.

A plausible synthetic route based on the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base, is outlined below.[21][22][23]

Pfitzinger_Synthesis Isatin Isatin Intermediate1 Ring-opened intermediate Isatin->Intermediate1 Base-catalyzed hydrolysis Base Base (e.g., KOH) Carbonyl 1-Cyclopropylpropan-2-one Intermediate2 Condensation Product Carbonyl->Intermediate2 Intermediate1->Intermediate2 Condensation Target 2-Cyclopropyl-3-methylquinoline- 4-carboxylic acid Intermediate2->Target Intramolecular cyclization & Dehydration

Caption: Proposed Pfitzinger synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet scientifically grounded, protocol for the synthesis of this compound via a modified Pfitzinger reaction.

Materials:

  • Isatin

  • 1-Cyclopropylpropan-2-one

  • Potassium Hydroxide (KOH)

  • Ethanol (absolute)

  • Hydrochloric Acid (HCl, concentrated)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in absolute ethanol.

  • Addition of Reactants: To the stirred solution, add isatin, followed by the dropwise addition of 1-cyclopropylpropan-2-one.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dissolve the residue in water and acidify with concentrated HCl to precipitate the crude product.

  • Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Analytical Characterization

A comprehensive analytical workflow is essential for the structural elucidation and purity assessment of the synthesized this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Analytical_Workflow Synthesis Synthesized Compound HPLC HPLC Analysis Synthesis->HPLC MassSpec Mass Spectrometry Synthesis->MassSpec NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Purity Purity Assessment HPLC->Purity Final Characterized Compound Purity->Final MolWeight Molecular Weight Confirmation MassSpec->MolWeight MolWeight->Final Structure Structural Elucidation NMR->Structure Structure->Final

Caption: Analytical workflow for the characterization of the target compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for assessing the purity of quinoline carboxylic acids.[24][25][26][27][28]

Typical HPLC Conditions:

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Time-dependent gradient from 10% to 90% B
Flow Rate 1.0 mL/min
Detection UV at ~245 nm

| Column Temperature | 30 °C |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the synthesized compound.[29][30] Electron ionization (EI) or electrospray ionization (ESI) can be used.

Expected Mass Spectral Data: Under ESI-MS in positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 228.10. Key fragmentation patterns for quinoline-4-carboxylic acids typically involve the loss of the carboxylic group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da).[29][30]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of the target molecule.[31][32][33][34][35]

Predicted ¹H NMR Spectral Features (in CDCl₃):

  • Aromatic Protons (quinoline ring): A series of multiplets between δ 7.5 and 8.5 ppm.

  • Methyl Protons (-CH₃): A singlet at approximately δ 2.5 ppm.

  • Cyclopropyl Protons (-CH- and -CH₂-): A complex set of multiplets in the upfield region, typically between δ 0.8 and 1.5 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, often above δ 10 ppm.

Predicted ¹³C NMR Spectral Features (in CDCl₃):

  • Carboxylic Carbonyl Carbon: A signal around δ 170 ppm.

  • Aromatic and Heterocyclic Carbons: Multiple signals in the δ 120-150 ppm range.

  • Methyl Carbon: A signal around δ 15-20 ppm.

  • Cyclopropyl Carbons: Signals in the upfield region, typically below δ 20 ppm.

Potential Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[36][37] These activities include antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[36][37][38][39][40]

Anticancer Potential

Many quinoline-4-carboxylic acid derivatives have demonstrated potent anticancer activity.[36] A key mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for de novo pyrimidine biosynthesis, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[36]

STAT3_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription Dimer->Gene Binds to DNA Proliferation Cell Proliferation & Survival Gene->Proliferation Molecule 2-Cyclopropyl-3-methylquinoline- 4-carboxylic acid Molecule->JAK Potential Inhibition

Caption: Potential inhibitory action on the JAK-STAT3 signaling pathway.

Another potential target is the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway, which is often dysregulated in cancer. Some quinoline derivatives have been shown to inhibit STAT3, a key protein in this pathway.[41]

Antimicrobial Activity

The quinoline core is famously present in several antibacterial agents. The primary mechanism of action for many of these is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[36] This leads to the cessation of critical cellular processes and ultimately bacterial cell death.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of medicinal chemistry. While specific experimental data for this compound is limited, its structural similarity to other biologically active quinoline-4-carboxylic acids suggests that it may possess interesting therapeutic properties. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for its preparation and characterization, paving the way for future studies into its biological activity.

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A Technical Guide to the Synthesis of 2-Cyclopropyl-3-methylquinoline-4-carboxylic Acid: Pathways and Methodologies for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways leading to 2-cyclopropyl-3-methylquinoline-4-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. The quinoline core is a well-established pharmacophore present in numerous approved drugs, and the incorporation of a cyclopropyl moiety can enhance metabolic stability and target-binding affinity.[1] This document explores the classical Pfitzinger and Doebner reactions as primary synthetic routes, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of these methodologies. Furthermore, alternative synthetic strategies are discussed, providing researchers and drug development professionals with a robust toolkit for the synthesis and derivatization of this valuable molecular framework.

Introduction: The Significance of the Quinoline Scaffold and the Cyclopropyl Moiety

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3] The quinoline-4-carboxylic acid motif, in particular, is a key structural feature in many bioactive molecules.[4][5]

The cyclopropyl group, a three-membered carbocycle, has emerged as a valuable substituent in modern drug design.[6] Its unique electronic and steric properties, stemming from significant ring strain, can confer several advantageous attributes to a drug candidate, such as:

  • Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes.[6]

  • Increased Potency: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, improving its binding affinity to the target receptor.

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence lipophilicity and pKa, allowing for the fine-tuning of a compound's pharmacokinetic profile.[6]

The combination of the privileged quinoline-4-carboxylic acid scaffold with a cyclopropyl substituent at the 2-position and a methyl group at the 3-position presents a compelling target for the development of novel therapeutics. This guide will now delve into the practical synthetic routes to achieve this specific molecular architecture.

The Pfitzinger Reaction: A Robust Approach to 2,3-Disubstituted Quinoline-4-carboxylic Acids

The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, provides a direct and versatile method for the synthesis of substituted quinoline-4-carboxylic acids.[7] The reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[8]

Proposed Synthetic Pathway via the Pfitzinger Reaction

To synthesize this compound, the Pfitzinger reaction would utilize isatin and cyclopropyl methyl ketone as the key starting materials.

Diagram 1: Pfitzinger Synthesis of this compound

Pfitzinger_Synthesis Isatin Isatin Reaction Pfitzinger Reaction Isatin->Reaction CMK Cyclopropyl Methyl Ketone CMK->Reaction Base Base (e.g., KOH) Base->Reaction Heat Product This compound Reaction->Product

Caption: Pfitzinger reaction pathway to the target molecule.

Mechanistic Insights

The Pfitzinger reaction proceeds through a series of well-established steps:

  • Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid.[8]

  • Condensation: The aniline derivative of the opened isatin then condenses with the carbonyl group of cyclopropyl methyl ketone to form a Schiff base (imine).

  • Cyclization and Dehydration: The enamine tautomer of the Schiff base undergoes an intramolecular cyclization, followed by dehydration to yield the final aromatic quinoline ring system.[8]

With an unsymmetrical ketone like cyclopropyl methyl ketone, the regioselectivity of the condensation is crucial. The reaction generally proceeds via the more stable enolate, which in this case would involve the deprotonation of the methyl group, leading to the desired 3-methyl substitution.

Diagram 2: Generalized Mechanism of the Pfitzinger Reaction

Pfitzinger_Mechanism cluster_0 Reaction Steps Isatin Isatin O=C-C=O / \ NH KetoAcid Keto-Acid Intermediate HOOC-C(=O)-C6H4-NH2 Isatin->KetoAcid Base (OH-) Imine Imine Intermediate HOOC-C(=O)-C6H4-N=C(CH3)(Cyclopropyl) KetoAcid->Imine + Cyclopropyl Methyl Ketone - H2O Enamine Enamine Tautomer HOOC-C(=O)-C6H4-NH-C(CH3)=C(Cyclopropyl) Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product 2-Cyclopropyl-3-methylquinoline- 4-carboxylic acid Cyclized->Product - H2O

Caption: Key steps in the Pfitzinger reaction mechanism.

Experimental Protocol: Pfitzinger Synthesis

The following protocol is a representative procedure adapted from established methods for the Pfitzinger reaction.[7]

Materials:

  • Isatin

  • Cyclopropyl methyl ketone

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Water

  • Hydrochloric acid (HCl, concentrated)

  • Activated charcoal

Procedure:

  • Preparation of the Isatin Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of potassium hydroxide in a mixture of ethanol and water. Add one molar equivalent of isatin to the solution and stir at room temperature for 1 hour. The color of the solution should change, indicating the formation of the potassium salt of isatinic acid.

  • Addition of the Ketone: To the stirred solution, add 1.1 to 1.5 molar equivalents of cyclopropyl methyl ketone.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, filter the mixture. The filtrate is then concentrated under reduced pressure to remove the ethanol.

  • Precipitation of the Product: Dilute the remaining aqueous solution with water and treat with activated charcoal to decolorize. Filter the hot solution. Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 4-5. The desired this compound will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

ParameterCondition
Reactants Isatin, Cyclopropyl methyl ketone
Base Potassium Hydroxide
Solvent Ethanol/Water mixture
Reaction Temperature Reflux
Reaction Time 12-24 hours
Work-up Acidification

Table 1: Summary of Typical Pfitzinger Reaction Conditions

The Doebner Reaction: A Three-Component Synthesis

The Doebner reaction offers an alternative and convergent approach to quinoline-4-carboxylic acids through a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[9][10]

Proposed Synthetic Pathway via the Doebner Reaction

For the synthesis of this compound, the Doebner reaction would theoretically involve aniline, cyclopropanecarboxaldehyde, and pyruvic acid. However, the classical Doebner reaction typically yields 2-substituted quinoline-4-carboxylic acids. Achieving the desired 2,3-disubstitution pattern would likely require a modification of the standard procedure or could potentially arise from a specific reaction cascade. A more plausible Doebner-type approach would involve the condensation of aniline with an α,β-unsaturated carbonyl compound, which could be formed in situ.

A modified Doebner-von Miller approach could be considered, where aniline reacts with an α,β-unsaturated ketone. In this case, the precursor would be cyclopropylidenemethyl methyl ketone, which is less common.

Given the challenges in achieving the specific 2,3-disubstitution pattern with the standard Doebner reaction, the Pfitzinger route is generally considered more direct for this particular target molecule. However, for the sake of a comprehensive guide, a general Doebner protocol is presented.

Diagram 3: General Doebner Reaction Pathway

Doebner_Reaction Aniline Aniline Reaction Doebner Reaction Aniline->Reaction Aldehyde Aldehyde Aldehyde->Reaction PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction Product Quinoline-4-carboxylic acid Derivative Reaction->Product

Caption: Generalized three-component Doebner reaction.

Mechanistic Considerations

The mechanism of the Doebner reaction is believed to initiate with the formation of a Schiff base from the aniline and the aldehyde.[10] This is followed by the addition of the enol of pyruvic acid to the imine. Subsequent intramolecular electrophilic cyclization onto the aniline ring and oxidation of the resulting dihydroquinoline intermediate affords the final quinoline-4-carboxylic acid.[9]

Diagram 4: Generalized Mechanism of the Doebner Reaction

Doebner_Mechanism cluster_1 Reaction Steps Aniline Aniline SchiffBase Schiff Base Aniline->SchiffBase + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->SchiffBase Adduct Adduct SchiffBase->Adduct + Pyruvic Acid (enol) PyruvicEnol Enol of Pyruvic Acid PyruvicEnol->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Product Quinoline-4-carboxylic acid Dihydroquinoline->Product Oxidation

Caption: Key mechanistic steps of the Doebner reaction.

Experimental Protocol: General Doebner Synthesis

This protocol outlines a general procedure for the Doebner reaction.[9]

Materials:

  • Aniline

  • An appropriate aldehyde (e.g., benzaldehyde for a 2-phenyl derivative)

  • Pyruvic acid

  • Ethanol

  • A suitable catalyst (e.g., iodine, Lewis acids)

Procedure:

  • Reactant Mixture: In a round-bottom flask, dissolve one molar equivalent of aniline, one molar equivalent of the aldehyde, and 1.1 molar equivalents of pyruvic acid in ethanol.

  • Catalyst Addition: Add a catalytic amount of a suitable catalyst (e.g., a Lewis acid like BF₃·OEt₂ or a Brønsted acid).

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction's progress using TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

ParameterCondition
Reactants Aniline, Aldehyde, Pyruvic Acid
Catalyst Lewis or Brønsted Acid
Solvent Ethanol
Reaction Temperature Reflux
Reaction Time 4-8 hours

Table 2: Summary of Typical Doebner Reaction Conditions

Alternative Synthetic Strategies

While the Pfitzinger and Doebner reactions are classical and effective, other methods can also be employed for the synthesis of substituted quinolines.

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][11] For the target molecule, this would require the synthesis of a 2-amino-aryl cyclopropyl ketone precursor.

  • Camps Quinoline Synthesis: This reaction involves the cyclization of an o-acylaminoacetophenone in the presence of a base to form two isomeric hydroxyquinolines.[12] This route would necessitate the preparation of a specific N-acylated amino ketone.

  • Modern Catalytic Methods: Recent advances in organic synthesis have led to the development of various metal-catalyzed and microwave-assisted methods for quinoline synthesis, which can offer advantages in terms of reaction times, yields, and substrate scope.[13]

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through established synthetic methodologies, with the Pfitzinger reaction representing a particularly direct and reliable route. The choice of synthetic pathway will ultimately depend on the availability of starting materials, desired scale of production, and the specific requirements of the research or drug development program.

The versatility of the quinoline scaffold, coupled with the beneficial properties of the cyclopropyl group, makes this class of compounds a rich area for further exploration. Future work may focus on the development of more efficient and environmentally benign synthetic methods, as well as the expansion of the structure-activity relationship (SAR) around the this compound core to identify novel drug candidates with enhanced therapeutic potential.

References

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The Biological Versatility of 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the field of medicinal chemistry.[1] Its inherent structural features have allowed for the development of a multitude of derivatives with a broad spectrum of pharmacological activities, leading to numerous clinically significant drugs.[1] Among these, quinoline-4-carboxylic acids have emerged as a particularly promising class of compounds, demonstrating significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2][3][4] The versatility of the quinoline ring system allows for substitutions at multiple positions, enabling the fine-tuning of biological properties. This guide provides an in-depth technical exploration of the anticipated biological activities of a specific derivative, 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid, based on the established pharmacology of related analogues.

While direct experimental data for this compound is not extensively available in current literature, its structural motifs—a cyclopropyl group at the C2 position and a methyl group at the C3 position—suggest a strong potential for significant biological activity. Structure-activity relationship (SAR) studies of various quinoline-4-carboxylic acids indicate that alkyl substitutions at the C2 position can be advantageous for certain biological effects.[5] This guide will, therefore, extrapolate from the known activities of structurally similar compounds to provide a scientifically grounded overview of the probable therapeutic potential of this compound.

Anticipated Biological Activities and Mechanisms of Action

Based on the extensive research into quinoline-4-carboxylic acid derivatives, this compound is predicted to exhibit potent anticancer and antibacterial properties. The following sections will delve into the likely mechanisms underpinning these activities.

Anticancer Potential: Targeting Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism by which numerous quinoline-4-carboxylic acid derivatives exert their anticancer effects is through the inhibition of dihydroorotate dehydrogenase (DHODH).[1][5] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][5] Cancer cells, with their high proliferation rates, are particularly reliant on this pathway to meet their nucleotide demands. By inhibiting DHODH, these compounds can deplete the intracellular pyrimidine pool, leading to cell cycle arrest and the suppression of tumor growth.[1][5]

The carboxylate group of quinoline-4-carboxylic acids is known to form key interactions, such as a salt bridge with Arginine residues (e.g., R136 in human DHODH) and potential hydrogen bonds with other residues like Glutamine (e.g., Q47), within the enzyme's binding pocket.[5]

DHODH_Inhibition cluster_pyrimidine_synthesis De Novo Pyrimidine Biosynthesis cluster_drug_action Drug Action Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMP Synthase UTP UTP UMP->UTP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis DNA Synthesis DNA Synthesis CTP->DNA Synthesis 2-Cyclopropyl-3-methylquinoline-4-carboxylic_acid 2-Cyclopropyl-3-methyl- quinoline-4-carboxylic acid 2-Cyclopropyl-3-methylquinoline-4-carboxylic_acid->Orotate Inhibition

Inhibition of DHODH by this compound.
Antibacterial Activity: Inhibition of Bacterial DNA Gyrase

The quinoline core is famously associated with the quinolone class of antibiotics. A primary mechanism of action for these compounds is the inhibition of bacterial DNA gyrase, a type II topoisomerase.[1] This enzyme is crucial for bacterial DNA replication, transcription, and repair. By targeting DNA gyrase, quinoline derivatives can prevent the relaxation of supercoiled DNA, leading to the cessation of these vital cellular processes and ultimately resulting in bacterial cell death.[1] The carboxylic acid moiety at the C4 position is a key pharmacophoric feature for this activity.

DNA_Gyrase_Inhibition cluster_bacterial_dna_replication Bacterial DNA Replication & Repair cluster_drug_action Drug Action Supercoiled_DNA Supercoiled DNA Relaxed_DNA Relaxed DNA Supercoiled_DNA->Relaxed_DNA DNA Gyrase DNA_Replication DNA Replication/ Transcription/ Repair Relaxed_DNA->DNA_Replication Drug 2-Cyclopropyl-3-methyl- quinoline-4-carboxylic acid Drug->Relaxed_DNA Inhibition

Inhibition of DNA Gyrase by this compound.

Synthesis of this compound

The synthesis of 2,3-disubstituted quinoline-4-carboxylic acids can be achieved through various methods, with the Doebner reaction being a prominent and versatile approach.[6][7][8] This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[6][7]

Proposed Synthetic Route: Modified Doebner Reaction

A plausible synthetic route for this compound would involve a modified Doebner reaction using aniline, cyclopropanecarbaldehyde, and 2-oxobutanoic acid (as a source for the 3-methyl group and 4-carboxylic acid).

Doebner_Reaction Aniline Aniline Target_Molecule 2-Cyclopropyl-3-methyl- quinoline-4-carboxylic acid Aniline->Target_Molecule + Cyclopropanecarbaldehyde Cyclopropanecarbaldehyde Cyclopropanecarbaldehyde->Target_Molecule + 2-Oxobutanoic_acid 2-Oxobutanoic acid 2-Oxobutanoic_acid->Target_Molecule Doebner Reaction (Acid Catalyst, Heat)

Proposed Doebner reaction for the synthesis of the target molecule.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound, a series of in vitro assays are recommended. The following are detailed, generalized protocols that can be adapted for this specific compound.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9][10][11][12]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]

Protocol:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of desired concentrations.

    • Treat the cells with the different concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow Cell_Seeding 1. Seed Cancer Cells in 96-well plate Treatment 2. Treat with 2-Cyclopropyl-3-methyl- quinoline-4-carboxylic acid Cell_Seeding->Treatment MTT_Addition 3. Add MTT Reagent Treatment->MTT_Addition Incubation 4. Incubate (2-4 hours) MTT_Addition->Incubation Solubilization 5. Solubilize Formazan Crystals (DMSO) Incubation->Solubilization Absorbance 6. Measure Absorbance (570 nm) Solubilization->Absorbance Data_Analysis 7. Calculate IC50 Absorbance->Data_Analysis

General workflow for the MTT assay.
Antibacterial Activity Assessment: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[13][14][15][16][17]

Principle: The test compound diffuses from a well through a solid agar medium inoculated with a lawn of bacteria. The extent of diffusion creates a concentration gradient, and if the compound is effective, a zone of inhibition (an area of no bacterial growth) will be observed around the well.[14]

Protocol:

  • Preparation of Inoculum:

    • Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculation of Agar Plates:

    • Spread the bacterial inoculum evenly onto the surface of Mueller-Hinton agar plates.[14]

  • Well Preparation and Compound Application:

    • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[16]

    • Add a defined volume (e.g., 50-100 µL) of different concentrations of this compound into the wells.[16]

    • Include a negative control (solvent) and a positive control (a known antibiotic).[13]

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.[13]

  • Measurement of Inhibition Zone:

    • Measure the diameter of the zone of inhibition in millimeters.

  • Data Analysis:

    • A larger zone of inhibition indicates greater antibacterial activity. The Minimum Inhibitory Concentration (MIC) can be determined using a broth dilution method for more quantitative results.

Agar_Well_Diffusion_Workflow Prepare_Inoculum 1. Prepare Standardized Bacterial Inoculum Inoculate_Plate 2. Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Create_Wells 3. Create Wells in Agar Inoculate_Plate->Create_Wells Add_Compound 4. Add Test Compound to Wells Create_Wells->Add_Compound Incubate 5. Incubate (18-24 hours) Add_Compound->Incubate Measure_Zone 6. Measure Zone of Inhibition Incubate->Measure_Zone

General workflow for the Agar Well Diffusion assay.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, its structural features strongly suggest a high potential for potent anticancer and antibacterial properties. The established importance of the quinoline-4-carboxylic acid scaffold in medicinal chemistry, coupled with favorable substitutions at the C2 and C3 positions, makes this compound a compelling candidate for further investigation.

Future research should focus on the synthesis of this compound and its systematic evaluation in a panel of cancer cell lines and bacterial strains using the protocols outlined in this guide. Subsequent studies could explore its specific molecular targets and mechanisms of action in more detail, potentially leading to the development of novel therapeutic agents. The data generated from such studies will be invaluable in elucidating the full pharmacological profile of this promising quinoline derivative.

References

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Technical Guide: Synthesis and Characterization of 2-Cyclopropyl-3-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclopropyl-3-methylquinoline-4-carboxylic acid (CAS: 113772-14-8) is a substituted quinoline derivative synthesized primarily via the Pfitzinger reaction . While structurally related to the pharmacophore of HMG-CoA reductase inhibitors (such as Pitavastatin), this specific isomer serves as a distinct heterocyclic scaffold for medicinal chemistry campaigns targeting antiviral and antibacterial pathways.

This guide provides a rigorous technical breakdown of the compound's synthesis, mechanistic underpinnings, and purification protocols. It is designed for organic chemists requiring a scalable, high-purity route to 2,3-disubstituted quinoline-4-carboxylic acids.

Chemical Profile & Structural Analysis[1]

PropertySpecification
IUPAC Name This compound
CAS Number 113772-14-8
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
Core Scaffold Quinoline-4-carboxylic acid (Cinchoninic acid)
Key Substituents C2: Cyclopropyl (Lipophilic, metabolic stability)C3: Methyl (Steric locking)C4: Carboxylic Acid (Handle for amidation/esterification)
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in water (acidic form)
Structural Distinction Note

Critical Advisory: Researchers often confuse this scaffold with the Pitavastatin intermediate .

  • Target Molecule: 2-Cyclopropyl-3-methyl ... (C3-Methyl, C4-COOH).

  • Pitavastatin Core: 2-Cyclopropyl-4-(4-fluorophenyl) -quinoline-3-carboxylic acid (or aldehyde).[1][2]

  • Implication: This guide focuses on the 3-methyl-4-carboxy isomer, typically derived from isatin and cyclopropyl ethyl ketone.

Synthetic Strategy: The Pfitzinger Reaction

The most authoritative and robust route for synthesizing this compound is the Pfitzinger Reaction . This condensation between Isatin and Cyclopropyl ethyl ketone (1-cyclopropylpropan-1-one) in a highly alkaline medium offers high regioselectivity and scalability.

Mechanistic Pathway

The reaction proceeds via the base-catalyzed ring opening of isatin to isatinate (2-aminophenylglyoxylic acid), followed by a Claisen-Schmidt condensation with the ketone.

  • Hydrolysis: KOH opens the isatin lactam ring to form potassium isatinate.

  • Condensation: The ketone enolate attacks the keto-carbonyl of the isatinate.

  • Cyclization: Intramolecular cyclization occurs between the amine and the ketone carbonyl, followed by dehydration to aromatize the quinoline ring.

Regioselectivity Control: The ketone (


) is 1-cyclopropylpropan-1-one .
  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     Cyclopropyl[3][4]
    
  • 
     Methyl (from the ethyl chain 
    
    
    
    )
  • Outcome: The

    
     group (Cyclopropyl) occupies position 2.[3][4] The 
    
    
    
    group (Methyl) occupies position 3.
Reaction Workflow Visualization

PfitzingerSynthesis Isatin Isatin (C8H5NO2) Intermediate Isatinate Intermediate (Ring Opening) Isatin->Intermediate Reflux Ketone Cyclopropyl Ethyl Ketone (1-cyclopropylpropan-1-one) Condensation Aldol Condensation & Cyclization Ketone->Condensation Base 33% KOH (aq) + EtOH Base->Intermediate Intermediate->Condensation Salt Potassium Quinolinate Salt (Soluble) Condensation->Salt -2 H2O Acidification Acidification (AcOH/HCl) pH 3-4 Salt->Acidification Product 2-Cyclopropyl-3-methyl quinoline-4-carboxylic acid (Precipitate) Acidification->Product Precipitation

Figure 1: Step-wise workflow for the Pfitzinger synthesis of the target quinoline.

Detailed Experimental Protocol

Materials
  • Isatin (Reagent Grade): 1.0 eq (e.g., 14.7 g, 100 mmol)

  • Cyclopropyl Ethyl Ketone: 1.1 eq (e.g., 12.3 g, 110 mmol)

  • Potassium Hydroxide (KOH): 4.0 eq (22.4 g) dissolved in minimal water.

  • Solvent: Ethanol (95% or absolute) - 100 mL.

  • Acid: Glacial Acetic Acid or 10% HCl.

Procedure
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve KOH (4.0 eq) in water (approx. 40 mL).

  • Isatin Addition: Add Isatin (1.0 eq) to the hot alkaline solution. The solution will turn deep orange/red as isatinate forms.

  • Ketone Addition: Add Ethanol (100 mL) followed by Cyclopropyl ethyl ketone (1.1 eq) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours . Monitor by TLC (System: DCM/MeOH 9:1). The disappearance of isatin indicates completion.

  • Workup (Isolation):

    • Cool the reaction mixture to room temperature.

    • Evaporate the bulk of the ethanol under reduced pressure (Rotavap).

    • Dilute the residue with water (100 mL).

    • Extraction (Optional but Recommended): Wash the aqueous layer with Diethyl Ether (2 x 50 mL) to remove unreacted ketone and neutral impurities. Retain the aqueous layer.

  • Precipitation:

    • Cool the aqueous layer in an ice bath (0–5°C).

    • Slowly acidify with Glacial Acetic Acid (or 10% HCl) with vigorous stirring until pH reaches 3–4.

    • A voluminous off-white to pale yellow precipitate will form.

  • Purification:

    • Filter the solid via vacuum filtration.

    • Wash the cake copiously with cold water to remove inorganic salts.

    • Recrystallization: Recrystallize from Ethanol or an Ethanol/DMF mixture to obtain high-purity crystals.

Expected Yield & Properties
  • Typical Yield: 65% – 85%

  • Appearance: Pale yellow to off-white solid.

  • Melting Point: >200°C (Decomposition often observed for quinoline acids).

Process Optimization & Troubleshooting

To achieve pharmaceutical-grade purity (>99.5%), the following parameters must be controlled:

ParameterOptimization StrategyRationale
Base Concentration Use 33% KOH (w/v)High alkalinity is required to prevent the premature cyclization of isatin to isatyde (side product) and ensure rapid condensation.
Solvent System EtOH/H₂O (2:1)Ethanol solubilizes the ketone; Water solubilizes the isatinate. A biphasic system slows kinetics.
Acidification Acetic Acid vs. HClUse Acetic Acid for initial precipitation. HCl can trap potassium salts in the lattice or form the hydrochloride salt of the quinoline nitrogen, complicating isolation.
Impurity Control Ether WashThe "neutral wash" step before acidification is critical to remove aldol self-condensation products of the ketone.
Regioselectivity Verification

In the Pfitzinger reaction with unsymmetrical ketones (


), the quinoline formed usually places the alkyl group of the methylene component at position 3 and the group attached to the carbonyl at position 2.
  • Input: Cyclopropyl-C(=O)-CH₂-CH₃

  • Carbonyl-attached group: Cyclopropyl

    
    Position 2 .
    
  • Methylene-attached group: Methyl

    
    Position 3 .
    
  • Verification: 1H NMR will show a singlet for the C3-Methyl (approx.

    
     2.4-2.7 ppm) and multiplets for the C2-Cyclopropyl protons.
    

Analytical Characterization

1H NMR (Predicted, DMSO-d6, 400 MHz)
  • 
     13.5 (s, 1H):  -COOH (Broad, exchangeable).
    
  • 
     8.0 - 8.5 (m, 2H):  Quinoline H5, H8 (Aromatic).
    
  • 
     7.6 - 7.8 (m, 2H):  Quinoline H6, H7 (Aromatic).
    
  • 
     2.65 (s, 3H):  -CH₃ at Position 3.
    
  • 
     2.40 (m, 1H):  Cyclopropyl -CH- (Methine).
    
  • 
     1.0 - 1.2 (m, 4H):  Cyclopropyl -CH₂- (Methylene).
    
Mass Spectrometry (ESI)
  • [M+H]⁺: 228.27 m/z

  • Fragmentation: Loss of CO₂ (M-44) is common for quinoline-4-carboxylic acids during ionization.

Biological Context & Applications

While distinct from Pitavastatin, This compound possesses a privileged scaffold.

  • Bioisosterism: The cyclopropyl group provides metabolic stability (blocking CYP450 oxidation sites) compared to isopropyl or ethyl groups.

  • Antibacterial Potential: Quinoline-4-carboxylic acids are precursors to fluoroquinolone-like antibiotics. The 3-methyl group can modulate DNA gyrase binding affinity.

  • Antiviral Research: Derivatives of 2-phenylquinoline-4-carboxylic acid are known anti-HSV agents; the cyclopropyl analog serves as a lipophilic variant for Structure-Activity Relationship (SAR) studies.

References

  • Pfitzinger, W. (1886).[5][6] "Chinolinderivate aus Isatinsäure." Journal für Praktische Chemie, 33(1), 100. (Foundational description of the Pfitzinger reaction).

  • Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[7][5][6][8][9] Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link (Comprehensive review of reaction mechanism and scope).

  • Palmer, M. H. (1962). "The Structure of Pfitzinger's Quinoline Derivatives." Journal of the Chemical Society, 3645-3652. (Clarification of regiochemistry in unsymmetrical ketones).
  • Kowa Co. Ltd. (2013). "Process for preparing pitavastatin, intermediates and pharmaceutically acceptable salts thereof."[3] U.S. Patent 8,487,105. Link (Contextual reference for cyclopropyl-quinoline scaffolds in drug development).

  • Organic Chemistry Portal. "Synthesis of Quinolines." Link (Modern catalytic variations and reaction conditions).

Sources

Methodological & Application

Application Note: Pfitzinger Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids

[1][2][3][4]

Executive Summary

The Pfitzinger reaction remains the premier method for the robust synthesis of quinoline-4-carboxylic acids (cinchoninic acids) . Unlike the Friedländer synthesis, which relies on unstable o-aminoaldehydes, the Pfitzinger protocol utilizes isatin —a stable, inexpensive, and readily available starting material.

This guide provides an in-depth technical workflow for synthesizing 2-substituted quinoline-4-carboxylic acids. These scaffolds are critical pharmacophores in drug discovery, serving as precursors for antimalarials (e.g., Mefloquine analogues), NK3 receptor antagonists (e.g., Talnetant), and kinase inhibitors. We present two validated protocols: a scalable thermal method and a high-throughput microwave-assisted approach.

Mechanistic Principles & Pathway Analysis

The Chemical Cascade

The reaction is a base-promoted condensation between isatin and an enolizable ketone (or aldehyde).[1][2] The mechanism is unique because it involves an in situ ring opening of the isatin lactam, followed by condensation and recyclization.

  • Hydrolysis: Strong base (KOH/NaOH) hydrolyzes the isatin lactam bond, generating the isatoate (2-aminophenylglyoxylate) salt.

  • Enolization & Condensation: The ketone enolate attacks the highly electrophilic

    
    -keto carbonyl of the isatoate.
    
  • Cyclization: The resulting intermediate undergoes intramolecular imine formation and dehydration to aromatize into the quinoline system.

Pathway Visualization

The following diagram illustrates the critical intermediates and the divergence point where pH control determines the final isolation state.

PfitzingerMechanismIsatinIsatin (Substrate)IsatoateIsatoate Salt(Ring Open)Isatin->IsatoateHydrolysisBase33% KOH (aq)Base->IsatoateAldolAldol AdductIsatoate->Aldol+ Ketone EnolateKetoneEnolizable KetoneKetone->AldolImineCyclized ImineAldol->Imine- H2OQuinolineSaltQuinoline-4-COO- K+(Soluble)Imine->QuinolineSaltAromatizationFinalProductQuinoline-4-COOH(Precipitate)QuinolineSalt->FinalProductPrecipitationAcidificationAcidify (pH 3-4)Acidification->FinalProduct

Caption: Mechanistic flow of the Pfitzinger reaction from isatin ring-opening to final acid precipitation.

Strategic Considerations & Parameters

Base Concentration (The Critical Variable)

The reaction requires a highly alkaline environment. A concentration of 33% w/v KOH or NaOH is standard.

  • Why? The base must be strong enough to prevent the equilibrium from favoring the closed isatin ring. If the concentration drops below 10%, the yield decreases significantly because the isatoate intermediate recyclizes back to isatin rather than condensing with the ketone [1].

Regioselectivity with Asymmetric Ketones

When reacting isatin with an asymmetric ketone (e.g., methyl ethyl ketone), two isomers are possible.

  • General Rule: Condensation typically occurs at the less sterically hindered position (kinetic control) or forms the product where the aryl group can achieve coplanarity (thermodynamic control).

  • Example: Methyl ketones (

    
    ) almost exclusively yield the 2-substituted quinoline  rather than the 3-substituted isomer, due to the higher reactivity of the methyl protons compared to the methylene protons [2].
    

Experimental Protocols

Protocol A: Standard Thermal Synthesis (Scalable)

Best for: Gram-scale synthesis, synthesis of diverse libraries where equipment is limited.

Reagents:

  • Isatin (10 mmol, 1.47 g)[3]

  • Ketone (e.g., Acetophenone) (15 mmol, 1.5 equiv)

  • Potassium Hydroxide (KOH) (5 g in 15 mL water - ~33% soln)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (for workup)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5 g of KOH in 15 mL of water.

  • Isatin Addition: Add the isatin to the hot alkali solution. Stir for 10 minutes at 50°C.

    • Observation: The orange suspension will turn into a clear yellow/brown solution, indicating the formation of potassium isatoate.

  • Ketone Addition: Add the ketone (acetophenone) followed by ethanol (to solubilize the ketone).

  • Reflux: Heat the mixture to reflux (approx. 80-85°C) for 12–24 hours .

    • Monitoring: Monitor by TLC (System: EtOAc/Hexane 1:1). The isatin spot (

      
      ) should disappear.
      
  • Cooling & Extraction: Cool to room temperature. The reaction mixture will likely be a dark solution.

    • Optional: Wash with diethyl ether (

      
       mL) to remove unreacted ketone. This improves the purity of the final precipitate.
      
  • Precipitation: Cool the aqueous layer in an ice bath (

    
    C). Slowly add glacial acetic acid (or 10% HCl) dropwise with vigorous stirring until pH reaches 3–4.
    
    • Critical Step: Do not over-acidify to pH < 1, as the protonated quinoline nitrogen may form a soluble hydrochloride salt, reducing yield.

  • Isolation: Filter the bulky precipitate via vacuum filtration. Wash with cold water (

    
     mL) and recrystallize from Ethanol/DMF if necessary.
    
Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Rapid library generation, medicinal chemistry optimization.

Reagents:

  • Isatin (1.0 mmol)

  • Ketone (1.2 mmol)

  • KOH (33% aq, 2 mL)

  • Ethanol (1 mL)

Step-by-Step Methodology:

  • Loading: Place isatin, ketone, KOH solution, and ethanol in a 10 mL microwave-transparent crimp-sealed vial.

  • Irradiation: Set the microwave reactor (e.g., Biotage or CEM) to:

    • Temperature: 140°C

    • Time: 10 minutes

    • Pressure Limit: 250 psi

  • Workup: Pour the reaction mixture into 10 mL of crushed ice/water.

  • Acidification: Acidify with acetic acid to pH 4. Collect the solid by filtration.[2][4]

Data & Yield Comparison

The following table summarizes expected yields for various 2-substituted quinoline-4-carboxylic acids using the protocols above.

EntryKetone SubstrateProduct (2-Substituent)Thermal Yield (24h)MW Yield (10 min)Ref
1 Acetophenone2-Phenylquinoline-4-COOH72%88%[3]
2 Cyclohexanone1,2,3,4-Tetrahydroacridine-9-COOH65%82%[3]
3 4-Methoxyacetophenone2-(4-Methoxyphenyl)-Q-4-COOH70%85%[4]
4 Acetone2-Methylquinoline-4-COOH55%78%[1]

Troubleshooting & Optimization

Self-Validating Checks
  • The "Solubility Switch": The reaction relies on the product being soluble in base (as the carboxylate salt) and insoluble in acid.

    • Failure Mode: If no precipitate forms upon acidification, check the pH. If pH is correct (3-4) and still no solid, the product might be forming a zwitterion or is too polar. Solution: Concentrate the aqueous phase or extract with n-Butanol.

  • Color Change: The initial reaction mixture is usually yellow/orange.[4] Upon completion, it often darkens to deep brown. If it remains bright yellow, conversion is likely incomplete.

Common Issues
  • Low Yield with Aliphatic Ketones: Aliphatic ketones (like acetone) are volatile and can undergo self-condensation (aldol polymerization) in strong base.

    • Fix: Use a large excess of the ketone (3–5 equiv) or add the ketone slowly to the refluxing isatin/base mixture.

  • Decarboxylation: Prolonged heating at very high temperatures (>200°C) can lead to decarboxylation, yielding the 2-substituted quinoline rather than the acid.

    • Control: Stick to reflux temperatures (80–100°C) or controlled MW heating (140°C).

References

  • Pfitzinger, W. (1886).[5] "Chinolinderivate aus Isatinsäure." Journal für Praktische Chemie, 33(1), 100.

  • Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[6][1][7][5][2][4][8][9][10][11] Chemistry of Heterocyclic Compounds, 40(3), 257–294.

  • El-Sawy, E. R., et al. (2012). "Microwave-assisted synthesis of quinoline derivatives." Acta Pharmaceutica, 62(2), 157-179.

  • Sridharan, V., et al. (2011). "Recent advances in the synthesis of quinolines: a review." Organic Preparations and Procedures International, 43(6), 503-543.

  • BenchChem Application Notes. (2025). "Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis."

In vitro assays for testing the biological activity of 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

This application note details the in vitro characterization of 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid (CMQCA) . While often utilized as a chemical building block, the specific substitution pattern of this molecule—a quinoline-4-carboxylic acid core with a lipophilic cyclopropyl moiety at C2—places it within the pharmacophore space of two distinct, high-value biological targets:[1]

  • Neurokinin-3 (NK3) Receptor Antagonism: The 2-phenylquinoline-4-carboxamide core is a validated scaffold for NK3 antagonists (e.g., Osanetant, Talnetant). The C2-cyclopropyl group acts as a bioisostere for the phenyl ring, potentially improving metabolic stability while maintaining hydrophobic pocket occupancy.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: Quinoline-4-carboxylic acids are structural analogs of Brequinar, a potent inhibitor of DHODH, a critical enzyme in de novo pyrimidine biosynthesis.

This guide provides validated protocols for profiling CMQCA against these targets, moving beyond simple screening to mechanistic validation.

Primary Assay: NK3 Receptor Antagonist Screen (Functional Ca²⁺ Flux)

Objective: To determine the antagonistic potency (


) of CMQCA against the human NK3 receptor (TACR3) using a functional calcium mobilization assay.
Mechanistic Rationale

The NK3 receptor is a Gq-coupled GPCR. Activation by its endogenous ligand, Neurokinin B (NKB), triggers the hydrolysis of PIP2 into IP3, leading to a rapid release of intracellular calcium (


). If CMQCA acts as an antagonist, it will blunt this calcium spike in a dose-dependent manner.
Pathway Visualization

The following diagram illustrates the Gq-signaling cascade and the specific intervention point of CMQCA.

NK3_Pathway NKB Neurokinin B (Agonist) NK3R NK3 Receptor (GPCR) NKB->NK3R Activates CMQCA CMQCA (Test Compound) CMQCA->NK3R Blocks Gq Gq Protein NK3R->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescent Signal) ER->Ca Flux

Figure 1: Mechanism of NK3 receptor antagonism by CMQCA within the Gq-PLC-IP3 signaling cascade.

Materials & Reagents[2]
  • Cell Line: CHO-K1 stably expressing human NK3 receptor (CHO-hNK3).

  • Agonist: Senktide (highly selective NK3 agonist) or Neurokinin B.

  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices) loading dye.

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Reference Antagonist: Osanetant (Positive Control).[2]

Experimental Protocol
  • Cell Plating: Seed CHO-hNK3 cells at 50,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C/5% CO₂.

  • Dye Loading: Remove media and add 100 µL of Calcium 6 dye loading buffer containing 2.5 mM Probenecid (to inhibit dye efflux). Incubate for 60 min at 37°C.

  • Compound Preparation:

    • Dissolve CMQCA in 100% DMSO to 10 mM stock.

    • Prepare 3-fold serial dilutions in Assay Buffer (final DMSO < 0.5%).

  • Pre-incubation: Add 50 µL of CMQCA dilutions to the cells. Incubate for 15 min at room temperature (RT) to allow equilibrium binding.

  • Agonist Challenge (FLIPR/FlexStation):

    • Place plate in the reader.[2]

    • Inject Senktide at

      
       concentration (typically 10-30 nM).
      
    • Record fluorescence (Ex 485 nm / Em 525 nm) every 1.5 seconds for 60 seconds.

  • Data Analysis: Calculate

    
     (Peak Fluorescence minus Baseline). Plot % Inhibition vs. Log[CMQCA] to determine 
    
    
    
    .

Secondary Assay: DHODH Enzymatic Inhibition

Objective: To assess if CMQCA inhibits Dihydroorotate Dehydrogenase (DHODH), profiling its potential as an antiproliferative agent.

Mechanistic Rationale

DHODH catalyzes the oxidation of dihydroorotate to orotate, reducing Ubiquinone (CoQ) to Ubiquinol. This is the rate-limiting step in de novo pyrimidine synthesis. Quinoline-4-carboxylic acids mimic the transition state or bind the ubiquinone tunnel. We use a chromogenic acceptor, DCIP (2,6-dichloroindophenol), which loses absorbance at 600 nm upon reduction.

Assay Workflow Visualization

DHODH_Assay DHO Dihydroorotate (Substrate) Complex Enzyme-Substrate Complex DHO->Complex Q Decylubiquinone (Co-factor) Q->Complex Enz DHODH Enzyme Enz->Complex Inhibitor CMQCA Inhibitor->Enz Inhibits Orotate Orotate (Product) Complex->Orotate Oxidation DCIP_Red DCIP (Colorless) Reduced Complex->DCIP_Red e- Transfer DCIP_Ox DCIP (Blue) Abs 600nm DCIP_Ox->DCIP_Red Reduction (Signal Loss)

Figure 2: Principle of the DCIP-coupled DHODH inhibition assay.

Materials & Reagents[2]
  • Enzyme: Recombinant Human DHODH (truncated, mitochondrial signal sequence removed).

  • Substrates: L-Dihydroorotate (L-DHO), Decylubiquinone (QD).

  • Chromophore: 2,6-Dichloroindophenol (DCIP).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Positive Control: Brequinar or Teriflunomide.

Experimental Protocol
  • Reagent Mix: Prepare a "2X Substrate Mix" containing 200 µM L-DHO, 20 µM QD, and 120 µM DCIP in assay buffer.

  • Enzyme Mix: Prepare "2X Enzyme Mix" containing 20 nM DHODH in assay buffer.

  • Compound Addition: Add 1 µL of CMQCA (various concentrations in DMSO) to empty wells of a 96-well clear plate.

  • Initiation: Add 50 µL of Enzyme Mix to the wells. Incubate 5 min at RT.

  • Reaction: Add 50 µL of Substrate Mix to start the reaction.

  • Measurement: Immediately measure Absorbance at 600 nm in kinetic mode for 20 minutes (read every 30 seconds).

  • Calculation: Calculate the slope (Vmax) of the linear portion of the absorbance decay.

Data Interpretation & Troubleshooting

Expected Results Matrix

The following table helps interpret the profile of CMQCA based on the dual-assay results.

NK3 IC50DHODH IC50ClassificationPotential Application
< 100 nM > 10 µMSelective NK3 Antagonist CNS disorders (Schizophrenia, Menopausal VMS)
> 10 µM< 100 nM Selective DHODH Inhibitor Oncology (AML), Immunology (RA)
< 1 µM< 1 µMDual Inhibitor Polypharmacology (Complex toxicity risk)
> 10 µM> 10 µMInactive Scaffold Consider testing Antibacterial (Gyrase) or other GPCRs
Critical Control Checkpoints
  • Solubility: CMQCA is lipophilic (cLogP ~2.5-3.0). If precipitation is observed in the buffer (turbidity), reduce the top concentration or add 0.01% Pluronic F-127.

  • Fluorescence Interference: CMQCA is a quinoline. Quinolines can be fluorescent. Run a "Compound Only" well (no dye/cells) to check for auto-fluorescence at 485/525 nm. If high, use a radioligand binding assay (³H-Senktide) instead of calcium flux.

References

  • NK3 Receptor Pharmacology

    • G.A.M.[2][3][4] Giardina et al., "Discovery of the Non-Peptide NK3 Receptor Antagonist SB 223412," Journal of Medicinal Chemistry, 1997.

    • Source:

  • Quinoline-4-Carboxylic Acids as DHODH Inhibitors

    • M.L.[2] McConnell et al., "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase," Journal of Medicinal Chemistry, 2015.

    • Source:

  • General Quinoline Scaffold Activity

    • "The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide."
    • Source:

  • Calcium Flux Assay Protocols

    • "FLIPR Calcium Assay Kits Applic
    • Source:

Sources

Cell-based assays involving 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell-Based Evaluation of 2-Cyclopropyl-3-methylquinoline-4-carboxylic Acid Scaffolds

Executive Summary & Scientific Rationale

This compound is a specialized pharmacophore scaffold belonging to the cinchoninic acid class. While structurally distinct, it shares critical electronic and steric features with established Neurokinin-3 (NK3) receptor antagonists (e.g., Osanetant) and Dihydroorotate Dehydrogenase (DHODH) inhibitors (e.g., Brequinar).

The incorporation of the 2-cyclopropyl group is a strategic medicinal chemistry modification designed to act as a bioisostere for the phenyl ring commonly found in position 2 of the quinoline core. This modification typically reduces lipophilicity (LogP) and blocks metabolic oxidation prone to occur on phenyl rings, potentially improving the pharmacokinetic profile of downstream drug candidates.

This Application Note details the protocols for evaluating this scaffold in two primary therapeutic contexts:

  • GPCR Antagonism (CNS/Reproductive Health): Assessing functional blockade of the NK3 receptor using calcium flux assays.

  • Metabolic Inhibition (Oncology/Virology): Evaluating DHODH inhibition via uridine-rescue viability assays.

Assay 1: GPCR Functional Screening (NK3 Receptor Antagonism)

Context: The quinoline-4-carboxamide core is the defining feature of non-peptide NK3 antagonists. This assay determines if the this compound scaffold (or its amide derivatives) can inhibit Neurokinin B (NKB)-induced calcium mobilization.

Mechanism of Action

The NK3 receptor is a Gq-coupled GPCR. Activation by NKB triggers the PLC


 cascade, resulting in IP3 generation and the release of intracellular calcium stores.
Experimental Workflow Diagram

NK3_Pathway NKB Neurokinin B (Agonist) NK3R NK3 Receptor (Gq-Coupled) NKB->NK3R Activates Compound Test Compound (Quinoline Scaffold) Compound->NK3R Blocks Gq Gq/11 Protein NK3R->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence Signal) ER->Ca Flux

Caption: Signal transduction pathway for NK3 receptor antagonism screening. The test compound blocks NKB binding, preventing downstream Calcium release.

Detailed Protocol

Materials:

  • Cell Line: CHO-K1 cells stably expressing human NK3 receptor (TACR3).

  • Reagents: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices), Probenecid (to inhibit anion transport), HBSS buffer.

  • Agonist: Neurokinin B (NKB) or Senktide (selective NK3 agonist).

  • Instrumentation: FLIPR Tetra or Hamamatsu FDSS.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest CHO-hNK3 cells using Accutase (avoid Trypsin to preserve receptor integrity).

    • Seed at 10,000 cells/well in a 384-well black-wall/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading (Day of Assay):

    • Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + Calcium 6 dye.

    • Remove culture media and add 20 µL of Loading Buffer.

    • Incubate for 60 minutes: 45 min at 37°C, followed by 15 min at Room Temperature (RT) to equilibrate.

  • Compound Preparation:

    • Dissolve this compound in 100% DMSO to 10 mM.

    • Perform serial dilutions (1:3) in HBSS to create a 10-point dose-response curve (Top concentration: 10 µM).

  • Assay Execution (Antagonist Mode):

    • Step A (Pre-incubation): Add test compounds to cells. Incubate for 15 minutes at RT.

    • Step B (Challenge): Inject EC80 concentration of Neurokinin B (typically 10-30 nM).

    • Measurement: Record fluorescence (Ex 485nm / Em 525nm) every 1 second for 60 seconds, then every 3 seconds for 2 minutes.

  • Data Analysis:

    • Calculate Max-Min fluorescence (RFU).

    • Normalize to Vehicle Control (0% Inhibition) and Reference Antagonist (e.g., Osanetant, 100% Inhibition).

    • Fit data to a 4-parameter logistic equation to determine IC50.

Assay 2: DHODH Inhibition (Uridine Rescue Viability)

Context: Quinoline-4-carboxylic acids are a privileged class for inhibiting Dihydroorotate Dehydrogenase (DHODH), a key enzyme in de novo pyrimidine biosynthesis. This mechanism is relevant for anti-viral (host-targeting) and anti-leukemic applications.

Mechanism of Action

Inhibition of DHODH depletes the cellular pool of Uridine Monophosphate (UMP), halting DNA/RNA synthesis in rapidly dividing cells. This toxicity is specifically reversible by supplementing exogenous Uridine, which bypasses the de novo pathway via the salvage pathway.

Experimental Workflow Diagram

DHODH_Rescue cluster_0 De Novo Pathway cluster_1 Salvage Pathway Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Blocked by Test Cmpd DHODH DHODH Enzyme UMP UMP Pool Orotate->UMP Exo_Uridine Exogenous Uridine Exo_Uridine->UMP Rescues Viability DNA_RNA DNA_RNA UMP->DNA_RNA Proliferation

Caption: Specificity check for DHODH inhibition. If the test compound's toxicity is reversed by Uridine, the mechanism is confirmed as DHODH blockade.

Detailed Protocol

Materials:

  • Cell Line: Jurkat (T-cell leukemia) or MOLM-13 (AML). These lines are highly sensitive to pyrimidine starvation.

  • Reagents: Resazurin (AlamarBlue) or CellTiter-Glo (ATP).

  • Supplement: Uridine (Sigma), prepared as 10 mM stock in PBS.

Step-by-Step Methodology:

  • Plate Setup:

    • Prepare two identical 96-well plates.

    • Plate A (Test): Standard media.

    • Plate B (Rescue): Standard media supplemented with 100 µM Uridine .

  • Seeding & Treatment:

    • Seed cells at 5,000 cells/well in 90 µL media.

    • Add 10 µL of 10x concentrated Test Compound (this compound).

    • Test range: 100 µM down to 1 nM (serial dilution).

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO2. (Note: 72h is required to deplete intracellular pyrimidine pools).

  • Readout:

    • Add Resazurin (final conc. 44 µM) or CellTiter-Glo reagent.

    • Incubate 2-4 hours.

    • Measure Fluorescence (Resazurin) or Luminescence (ATP).

  • Interpretation:

    • Hit Criteria: A compound is a specific DHODH inhibitor if it shows potent cytotoxicity in Plate A (low IC50) but >50-fold shift or complete loss of potency in Plate B (Uridine Rescue).

    • Note: If toxicity persists in the presence of Uridine, the compound likely has off-target cytotoxicity (e.g., mitochondrial disruption or hepatotoxicity).

Safety Profiling: Hepatotoxicity Alert

Quinoline-4-carboxylic acids can occasionally form reactive acyl glucuronides, leading to idiosyncratic hepatotoxicity.

Quick Screen:

  • Assay: HepG2 Cytotoxicity (24h).

  • Threshold: If HepG2 IC50 < 10 µM, the scaffold requires structural optimization (e.g., fluorination of the cyclopropyl ring) to improve safety.

References

  • Talnetant (SB-223412)

    • Structure-Activity Relationships of Quinoline-4-Carboxamide NK3 Receptor Antagonists.
    • Sarau, H. M., et al. (1997). "Nonpeptide tachykinin receptor antagonists: I. Pharmacological and biochemical characterization of SB 223412, a potent, selective and orally active neurokinin-3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics.
  • Quinoline-4-Carboxylic Acids as DHODH Inhibitors

    • Brequinar Analogs and Pyrimidine Starv
    • Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Dihydroorotate Dehydrogenase Inhibitors." Journal of Medicinal Chemistry.
  • Uridine Rescue Protocol

    • Valid
    • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell.
  • Chemical Vendor Data (Scaffold Availability)

    • This compound (CAS 1443981-69-8).[1]

    • (Note: Structure search via InChIKey CPPAWELHXWHSFP-UHFFFAOYSA-N).

Sources

Analytical techniques for characterizing 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical protocols for 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid (CAS: 1443981-69-8 ), a critical heterocyclic intermediate often utilized in the synthesis of neurokinin-3 (NK3) receptor antagonists and anti-infective agents.

This compound presents specific analytical challenges due to its zwitterionic potential (quinoline nitrogen base + carboxylic acid) and the steric crowding at the 2,3-positions. This protocol establishes a validated workflow for Identity (NMR, MS), Purity (HPLC), and Solid-State characterization, ensuring compliance with rigorous drug development standards.

Chemical Identity & Properties

PropertyDetail
IUPAC Name This compound
CAS Number 1443981-69-8
Molecular Formula

Molecular Weight 227.26 g/mol
Monoisotopic Mass 227.0946 Da
Solubility Soluble in DMSO, Methanol (warm); Sparingly soluble in Water; Insoluble in Hexanes.[1]
pKa (Predicted) Acid (COOH): ~3.5

Synthesis & Fate Workflow (Visualized)

The following diagram outlines the logical flow from synthesis (Pfitzinger reaction) to analytical validation, highlighting critical control points.

G Isatin Isatin (Precursor A) Reaction Pfitzinger Reaction (KOH, EtOH, Reflux) Isatin->Reaction Ketone 1-Cyclopropyl-1-propanone (Precursor B) Ketone->Reaction Crude Crude Intermediate (Precipitation at pH 3-4) Reaction->Crude Purification Recrystallization (EtOH/AcOH) Crude->Purification API Target Compound (CAS 1443981-69-8) Purification->API HPLC HPLC Purity (Method A) API->HPLC NMR 1H/13C NMR (Identity) API->NMR MS HRMS (Mass Conf) API->MS

Caption: Synthesis and Characterization Workflow. The Pfitzinger reaction yields the target, which undergoes acidic precipitation and recrystallization before multi-modal analysis.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and detect process impurities (e.g., unreacted Isatin, decarboxylated by-products). Challenge: The compound contains both a basic nitrogen and an acidic carboxyl group.[2] A standard neutral mobile phase will result in peak tailing. Solution: Use an acidic mobile phase (pH ~2.5) to keep the carboxylic acid protonated (neutral) and the quinoline nitrogen protonated (ionic), ensuring consistent retention behavior.

Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (aromatic core) and 230 nm (sensitive).

  • Injection Volume: 5 µL.

  • Diluent: 50:50 Water:Acetonitrile (dissolve sample in pure DMSO first if needed).

Gradient Profile:

Time (min) % Mobile Phase B
0.0 10
10.0 90
12.0 90
12.1 10

| 15.0 | 10 (Re-equilibration) |

Acceptance Criteria:

  • Retention Time (RT): ~6.5 - 7.5 min (dependent on exact system dwell volume).

  • Tailing Factor: < 1.5.

  • Purity: > 98.0% (Area %).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Structural confirmation. The 3-methyl group and 2-cyclopropyl ring provide distinct diagnostic signals.

Sample Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-


 . (CDCl

is often insufficient due to the polarity of the carboxylic acid).

Diagnostic Signals (


H NMR, 400 MHz, DMSO-

):
  • 
     13.0 - 14.0 ppm (br s, 1H):  Carboxylic acid proton (-COOH ). Note: Often very broad or invisible if wet.
    
  • 
     8.0 - 8.6 ppm (m, 2H):  Quinoline H5/H8 (Protons adjacent to N or peri- to COOH).
    
  • 
     7.5 - 7.8 ppm (m, 2H):  Quinoline H6/H7.
    
  • 
     2.6 - 2.8 ppm (s, 3H):  Methyl group at C3 (-CH 
    
    
    
    ). Key differentiator from non-methylated analogs.
  • 
     2.3 - 2.5 ppm (m, 1H):  Cyclopropyl methine (-CH -).
    
  • 
     1.0 - 1.3 ppm (m, 4H):  Cyclopropyl methylene protons (-CH 
    
    
    
    -CH
    
    
    -). Distinctive high-field multiplets.
Mass Spectrometry (HRMS)

Objective: Confirm molecular formula.

  • Ionization: Electrospray Ionization (ESI).

  • Mode: Positive (+).[5][6]

  • Expected Ion:

    
     = 228.1025 m/z.
    
  • Fragmentations: Loss of

    
     (-18) and 
    
    
    
    (-44) are common in MS/MS modes for carboxylic acids.

Solid-State Characterization

For drug development, the physical form is as critical as chemical purity.

  • Differential Scanning Calorimetry (DSC):

    • Protocol: Heat 2-5 mg sample in a crimped aluminum pan at 10°C/min under

      
      .
      
    • Expectation: A sharp endotherm (melting point) typically >180°C. Note: Carboxylic acids may sublime or decompose (decarboxylation) immediately after melting.

  • Thermogravimetric Analysis (TGA):

    • Protocol: Heat from 30°C to 300°C.

    • Expectation: Negligible weight loss (<0.5%) until decomposition, confirming the absence of solvates or excessive moisture.

Troubleshooting & Critical Notes

  • Peak Tailing in HPLC: If the peak tails significantly, the interaction between the basic quinoline nitrogen and residual silanols on the column is likely the cause. Action: Increase buffer concentration (e.g., 10mM Ammonium Formate pH 3.0) or use a column designed for basic compounds (e.g., Waters XBridge or Agilent Bonus-RP).

  • Solubility Issues: If the compound precipitates in the HPLC vial, ensure the diluent contains at least 50% organic solvent (ACN/MeOH).

  • Synthesis Impurity: Watch for the decarboxylated byproduct (2-cyclopropyl-3-methylquinoline). This will be less polar and elute later in RP-HPLC.

References

  • PubChem Compound Summary. "this compound (CID 71752538)." National Center for Biotechnology Information. Link

  • BLD Pharm. "Product Data Sheet: this compound (CAS 1443981-69-8)." Link

  • Shvekhgeimer, M. G. A. "The Pfitzinger Reaction (Review)." Chemistry of Heterocyclic Compounds, 2004. (General reference for the synthesis methodology).
  • BenchChem. "HPLC Method for Analysis of Quinoline Carboxylic Acid Derivatives." Link

Sources

Large-scale synthesis of quinoline-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Process Development Guide: Scalable Synthesis of Quinoline-4-Carboxylic Acid Derivatives

Executive Summary

Quinoline-4-carboxylic acids (Q4CAs) are privileged scaffolds in medicinal chemistry, serving as precursors for NK3 antagonists, dihydroorotate dehydrogenase (DHODH) inhibitors, and bioisosteres of fluoroquinolones. While numerous academic routes exist, few survive the transition to kilogram-scale process chemistry due to thermal hazards, atom economy, or purification bottlenecks.

This guide prioritizes the Pfitzinger Reaction as the primary "Workhorse Protocol" for high-value intermediates due to its robust regioselectivity and ease of isolation. We also detail the Doebner Reaction as a cost-effective alternative for specific aryl-substituted derivatives (e.g., Cinchophen analogs).

Key Technical Insight: The critical success factor in scaling Q4CAs is not the reaction conversion, but the isoelectric precipitation . These amphoteric molecules must be isolated at their specific pKa isoelectric point (pI) to maximize yield and purity without chromatography.

Strategic Route Selection

Before initiating synthesis, select the route based on substrate availability and cost constraints.

FeatureRoute A: Pfitzinger Reaction Route B: Doebner Condensation
Primary Reagents Isatin + Ketone/AldehydeAniline + Aldehyde + Pyruvic Acid
Atom Economy Moderate (Loss of water)High
Reaction Conditions Strong Base (KOH/NaOH), RefluxAcid Catalysis or Refluxing EtOH
Scale-Up Risk Low (Exotherm management required)Moderate (Decarboxylation side-reactions)
Purification Acid-Base Precipitation (High Purity)Filtration (Variable Purity)
Ideal For Complex/Sensitive substrates, High YieldsSimple 2-Aryl derivatives, Cost-sensitive APIs

Deep Dive: The Pfitzinger Reaction

This protocol is optimized for the synthesis of 2-substituted quinoline-4-carboxylic acids.[1] It relies on the in situ generation of isatinic acid (2-aminophenylglyoxylic acid) followed by condensation with an enolizable ketone.

Reaction Mechanism & Workflow

The pathway involves ring-opening of the isatin lactam, aldol condensation, and cyclodehydration.

PfitzingerMechanism cluster_0 Critical Process Parameter: Temperature Control Isatin Isatin (Starting Material) KOH KOH (aq) Hydrolysis Isatin->KOH Reflux Isatinate Isatinate Salt (Open Ring Intermediate) KOH->Isatinate Condensation Aldol Condensation & Cyclization Isatinate->Condensation Ketone Enolizable Ketone (R-CO-CH2-R') Ketone->Condensation Addition Acidification Acidification (pH 4-5) Precipitation Condensation->Acidification Cool to 25°C Product Quinoline-4-COOH (Final Product) Acidification->Product Filtration

Figure 1: Critical pathway for the Pfitzinger synthesis. Note the ring-opening step is distinct from the condensation step.

Standard Operating Procedure (SOP) - 1.0 kg Scale

Safety Warning: Potassium Hydroxide (KOH) is corrosive. The reaction generates heat.[2][3][4][5][6] Ensure reactor has adequate cooling jacket capacity.

Reagents:

  • Isatin (Substituted or unsubstituted): 1.0 equiv (e.g., 147 g for 1 mol scale - scale linearly)

  • Ketone (e.g., Acetophenone): 1.2 equiv

  • Potassium Hydroxide (33% w/v aq.[7] solution): 4.0 equiv

  • Ethanol (Absolute): 5-10 Volumes (relative to Isatin weight)

Protocol:

  • Isatinate Formation:

    • Charge the reactor with Isatin (1.0 eq).

    • Add Ethanol (5 Vol). Agitate to create a slurry.

    • Slowly add 33% KOH solution (4.0 eq) over 30 minutes. Monitor internal temperature (

      
      ); maintain 
      
      
      
      .
    • Checkpoint: The solution should turn from orange/red to a deep yellow/brown (formation of potassium isatinate).

  • Condensation:

    • Add the Ketone (1.2 eq) in a single portion (unless highly reactive; then dropwise).

    • Heat the reactor to Reflux (approx. 78-80°C) .

    • Maintain reflux for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC or TLC (EtOAc:MeOH 9:1). Disappearance of Isatin is the endpoint.

  • Workup & Isolation (The "Self-Validating" System):

    • Distill off approximately 60-70% of the Ethanol under reduced pressure. (Recycle solvent).[8]

    • Dilute the residue with Water (5 Vol). The product is currently soluble as the potassium carboxylate salt.

    • Optional Wash: Extract the aqueous layer with Ethyl Acetate (2 Vol) to remove unreacted ketone and neutral impurities. Discard organic layer.

    • Precipitation (Critical Step):

      • Cool aqueous phase to 10-15°C.

      • Slowly add Glacial Acetic Acid (or 3N HCl) with vigorous stirring.

      • Target pH: Adjust exactly to pH 4.0 – 5.0 .

      • Why? The free acid precipitates here. Going too low (pH < 1) may protonate the quinoline nitrogen, forming a soluble hydrochloride salt, reducing yield [1].

  • Purification:

    • Filter the solids.[7][9]

    • Wash the cake with Water (3 x 2 Vol) to remove inorganic salts.

    • Wash with minimal cold Acetone (1 Vol) to remove colored organic impurities.

    • Dry in a vacuum oven at 60°C to constant weight.

Expected Yield: 75% – 90% Purity: >98% (HPLC)

Alternative: The Doebner Reaction

For synthesizing 2-phenylquinoline-4-carboxylic acid (Cinchophen) derivatives where Isatin is too costly, the Doebner reaction is the industrial standard.

Protocol Summary:

  • Combine Aniline (1.0 eq), Benzaldehyde (1.0 eq), and Pyruvic Acid (1.0 eq) in refluxing Ethanol.

  • Reflux for 3-4 hours.

  • Cool and filter the precipitate.[5][7][9]

  • Note: This route often produces "Atophan Yellow" impurities. Recrystallization from EtOH is usually mandatory [2].

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield (<50%) pH incorrect during isolation.Check pH of filtrate. If <2, neutralize with NaOH to pH 4.5 to recover product.
Product is Sticky/Gum Incomplete hydrolysis or impurities.Triturate the gum with refluxing EtOH, then cool.
Violent Exotherm KOH addition too fast.Use a dosing pump for KOH; ensure jacket cooling is active.
High Impurity Profile Oxidative degradation.Sparge reactor with Nitrogen (

) during reflux.

References

  • BenchChem. (2025).[7] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Retrieved from

  • GuideChem. (2022). How is Cinchophen prepared? - Industrial FAQ. Retrieved from

  • Stanford Environmental Health & Safety. (2023). Scale-Up Safety Guidelines for Exothermic Reactions. Retrieved from

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. J. Org. Chem. Retrieved from

  • Cambridge University Press. (2019). Pfitzinger Quinoline Synthesis: Mechanism and Applications. Retrieved from

Sources

Troubleshooting & Optimization

Side reactions in the Doebner-von Miller synthesis of quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Doebner-von Miller Quinoline Synthesis Topic: Troubleshooting Side Reactions & Optimization Ticket ID: DVM-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for the Doebner-von Miller (DvM) reaction. While this reaction is a cornerstone for synthesizing quinoline derivatives, it is notoriously "messy," often resulting in low yields, isomeric mixtures, and the dreaded "black tar" polymerization.

This guide moves beyond basic textbook descriptions. We treat the reaction as a dynamic system where competing pathways (polymerization, fragmentation, and oxidation) must be managed through precise kinetic and thermodynamic control.

Module 1: The "Black Tar" Phenomenon (Polymerization)[1]

User Query: "My reaction mixture turns into a solid, intractable black sludge within 30 minutes. Yield is <10%."

Diagnosis: This is the most common failure mode. The


-unsaturated carbonyl intermediate (vinyl ketone/aldehyde) is highly prone to acid-catalyzed polymerization. In the DvM reaction, you are essentially running a competition between the desired Michael addition (aniline attacking the alkene) and the undesired polymerization (alkene attacking itself).

Troubleshooting Protocol:

VariableAdjustmentCausality
Concentration Use a Biphasic System Critical Fix: Dissolve the aniline/acid in water and the enone in an organic solvent (e.g., toluene). This keeps the concentration of the reactive enone low in the acidic phase, preventing self-polymerization while allowing the aniline to react at the interface.
Addition Rate Slow Addition (Syringe Pump) Flooding the system with enone favors polymerization (2nd order wrt enone). Slow addition mimics "high dilution" conditions relative to the enone.
Precursor In-Situ Generation (Beyer Method) Instead of adding the unstable enone directly, add the saturated ketone and aldehyde (or two aldehydes) separately. They generate the enone slowly in situ, keeping its steady-state concentration low.

Q: Can I recover my product from the tar? A: Rarely. The tar traps the quinoline. If you must, try continuous extraction (Soxhlet) with ethanol, but prevention is the only viable strategy for scale-up.

Module 2: The "Missing Aromaticity" (Incomplete Oxidation)

User Query: "Mass spec shows a peak at [M+2]. I have a mixture of quinoline and tetrahydroquinoline."

Diagnosis: The DvM mechanism concludes with an oxidation step.[1] Classically, this is a disproportionation (transfer hydrogenation) where the Schiff base intermediate acts as the oxidant, getting reduced to a tetrahydroquinoline byproduct. This inherently limits your maximum yield to 50-66% if no external oxidant is used.

Troubleshooting Protocol:

  • Add an External Oxidant: Do not rely on disproportionation.

    • Iodine (

      
      ):  1-5 mol% can catalyze the oxidation.
      
    • Nitrobenzene: Acts as both solvent and oxidant (classical, but toxic/high boiling point).

    • 
      -Chloranil:  Excellent for aromatizing dihydroquinolines in refluxing toluene.
      
  • Check Acid Strength: If the acid is too weak, the elimination of the amine (to form the aromatic system) is sluggish. Ensure pH < 1.

Module 3: Regioselectivity (The Isomer Problem)

User Query: "I used a meta-substituted aniline and got a 50:50 mixture of 5- and 7-substituted quinolines. How do I favor one?"

Diagnosis: Cyclization onto the benzene ring can occur at the two ortho positions relative to the amine. For meta-substituted anilines, these positions are sterically and electronically distinct but often similar enough to give mixtures.

Decision Matrix:

  • Steric Control: If the meta-substituent is bulky (e.g.,

    
    -butyl), cyclization will favor the less hindered position (para to the substituent), yielding the 7-substituted quinoline .
    
  • Electronic Control: Strongly electron-donating groups (e.g., -OMe) activate the para position (relative to themselves), favoring the 7-isomer .

  • Reversing Selectivity: It is extremely difficult to favor the 5-isomer (cyclization ortho to the substituent) due to steric clash with the side chain.

Visualizing the Conflict:

Regioselectivity Aniline m-Substituted Aniline Intermediate Enamine Intermediate Aniline->Intermediate Conjugate Addition PosA Attack at C2 (Sterically Hindered) Intermediate->PosA Cyclization Path A PosB Attack at C6 (Sterically Open) Intermediate->PosB Cyclization Path B Prod5 5-Substituted Quinoline (Minor Product) PosA->Prod5 Prod7 7-Substituted Quinoline (Major Product) PosB->Prod7

Caption: Divergent cyclization pathways for meta-substituted anilines. Path B is generally favored due to lower steric hindrance.

Module 4: Anomalous Products (Fragmentation)

User Query: "I isolated a product with scrambled alkyl groups. What happened?"

Diagnosis: You have encountered the Fragmentation-Recombination Pathway .[1][2][3] Recent isotopic labeling studies suggest the reaction is not a simple linear sequence. The amino-ketone intermediate can fragment (retro-Michael) into an imine and a ketone, which can then recombine with different partners in the mixture.[3]

Mitigation:

  • Avoid mixed substrate reactions (e.g., reacting aniline with two different aldehydes simultaneously).

  • Lower the temperature.[4][1] Fragmentation is entropically driven and favored at higher temperatures (>100°C).

Experimental Protocols

Protocol A: Optimized Biphasic Doebner-von Miller Synthesis

Best for preventing polymerization and tar.

  • Preparation: In a round-bottom flask, dissolve Aniline (10 mmol) in 6M HCl (15 mL) .

  • Biphasic Setup: Add Toluene (10 mL) . Heat the mixture to 80°C with vigorous stirring (critical for phase transfer).

  • Addition: Dissolve

    
    -unsaturated ketone (12 mmol)  in Toluene (5 mL) . Load this into a syringe pump.
    
  • Reaction: Add the ketone solution dropwise over 1 hour .

  • Oxidation (Optional but Recommended): After addition, add Iodine (0.5 mmol) and reflux for 2 hours.

  • Workup: Cool to RT. Basify with 20% NaOH (pH > 10). Extract with EtOAc.[1] The "tar" will likely remain at the interface or in the aqueous phase; the product is in the organic layer.

Protocol B: The "Beyer" In-Situ Modification

Best for unstable enones (e.g., acrolein derivatives).

  • Charge: Mix Aniline (10 mmol) , Conc. HCl (5 mL) , and Ethanol (10 mL) .

  • Catalyst: Add

    
     (1 mmol)  (Lewis acid assists cyclization without harsh protonation).
    
  • Addition: Mix Aldehyde 1 (11 mmol) and Ketone/Aldehyde 2 (11 mmol) . Add this mixture dropwise to the refluxing aniline solution over 2 hours.

  • Note: This generates the enone slowly, consuming it immediately upon formation.

Visualized Mechanism & Failure Points

DVM_Mechanism Start Aniline + Enone Michael Michael Adduct (Amino-Ketone) Start->Michael Acid Cat. Polymer SIDE REACTION: Polymerization (Tar) Start->Polymer High Conc. Enone High Temp Schiff Schiff Base Formation Michael->Schiff Frag SIDE REACTION: Fragmentation/Scrambling Michael->Frag Retro-Michael Cyclization Intramolecular Cyclization Schiff->Cyclization Dihydro Dihydroquinoline Cyclization->Dihydro - H2O Quinoline Quinoline (Final Product) Dihydro->Quinoline Oxidation (-2H) Tetra SIDE REACTION: Tetrahydroquinoline Dihydro->Tetra Disproportionation (+2H)

Caption: The central pathway (Yellow/Green) vs. major side reactions (Red). Note that the Dihydroquinoline is a critical branch point.

References

  • BenchChem Technical Support. (2025).[4][5] Byproduct formation in the Doebner-von Miller reaction.[4][1][2] Retrieved from 4

  • Matsugi, M., Tabusa, F., & Minamikawa, J. (2000).[6] Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines.[4][6][7][8] Tetrahedron Letters.[6] Retrieved from 6[6]

  • Wikipedia. (n.d.). Doebner–Miller reaction mechanism and fragmentation studies.[3] Retrieved from 3

  • University of KwaZulu-Natal. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from

  • ResearchGate. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from 2

Sources

Technical Support Center: Solubilization Strategies for 2-Cyclopropyl-3-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: Physicochemical Profiling & The "Why"

Before attempting solubilization, it is critical to understand why this molecule resists dissolution. 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid (CMQCA) presents a classic "Brick Dust" profile in medicinal chemistry.[1]

The Solubility Barrier
  • Crystal Lattice Energy: The planar quinoline ring system facilitates strong

    
    -
    
    
    
    stacking interactions in the solid state.[1][2] This results in a high melting point (typically >200°C) and high lattice energy, requiring significant energy to break the crystal structure for solvation [1].[1][2]
  • Lipophilicity: The cyclopropyl and methyl substituents at positions 2 and 3 add significant lipophilic bulk (

    
    ), repelling water molecules.[1][2]
    
  • The Ampholytic Trap: This molecule contains both a basic quinoline nitrogen and an acidic carboxylic acid.[1][2] At neutral pH (pH 6–7) or weakly acidic pH (pH 3–5), the molecule often exists as a zwitterion or a neutral species with net-zero charge, representing its point of minimum solubility (Isoelectric Point - pI).[1]

Key Takeaway: You cannot force this molecule into water at neutral pH using simple agitation.[1][2] You must exploit its ionizable groups.[1][2]

Module 2: The Gold Standard – pH-Dependent Solubilization

The most reliable method to dissolve CMQCA in aqueous media is to drive the equilibrium toward its ionized forms.[2]

Method A: The Anionic Route (Recommended)

Target Species: Carboxylate Anion (


)
Applicability:[1] Biological assays, stock solutions for coupling reactions.[1][2]

The Protocol:

  • Calculate Stoichiometry: Determine the molar amount of CMQCA. You will need 1.05 – 1.1 equivalents of a strong base (NaOH or KOH).[1][2]

  • Pre-Solubilization: Suspend the CMQCA powder in a small volume of water (it will remain cloudy).

  • Titration: Slowly add 1M NaOH dropwise while monitoring pH.

  • Target pH: Adjust pH to 8.5 – 9.5 .

    • Why? The pKa of the carboxylic acid is approximately 4.[2][3]5. According to the Henderson-Hasselbalch equation, at pH = pKa + 2 (approx pH 6.5), 99% of the acid is ionized.[1][2] However, going to pH 9 ensures the quinoline nitrogen is fully deprotonated and the species is a highly soluble anion [2].[1][2]

  • Clarification: The solution should become clear. If slight turbidity remains, filter through a 0.22

    
    m PVDF membrane.[1][2]
    
Method B: The Cationic Route (Use with Caution)

Target Species: Quinolinium Cation (


)
Applicability:[1] Specific acidic reaction conditions only.[1][2]

The Protocol:

  • Dissolve CMQCA in 1M HCl.[1][2]

  • The protonation of the quinoline nitrogen improves solubility, but this is less stable than the anionic form due to the potential precipitation of the hydrochloride salt if the concentration is too high (Common Ion Effect).[1][2]

Module 3: Decision Logic & Workflows

Use the following logic gate to determine the correct solubilization strategy for your specific application.

SolubilityLogic Start START: Define Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay ChemSyn Chemical Synthesis (Intermediate) Start->ChemSyn ConcCheck Target Conc > 10 mM? BioAssay->ConcCheck DMSO DMSO Stock (100 mM) Dilute into Media ChemSyn->DMSO Organic Coupling SaltForm Sodium Salt Formation (pH 9.0) ChemSyn->SaltForm Aqueous Coupling ConcCheck->DMSO Yes AqCheck Strictly Aqueous? ConcCheck->AqCheck No AqCheck->SaltForm Yes CoSolvent Co-Solvent System (PEG400 / Ethanol) AqCheck->CoSolvent No

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.[1]

Module 4: Co-Solvent & Excipient Data

When pH adjustment is not permitted (e.g., pH-sensitive assays), organic co-solvents are required.[1][2]

Table 1: Solubility Profile in Common Solvents (25°C)

Solvent SystemEstimated SolubilityNotes
Water (pH 7) < 0.1 mg/mLPractically insoluble.[1][2]
Water (pH 9.5) > 50 mg/mLHighly soluble as Na-salt.[1][2]
DMSO > 100 mg/mLExcellent stock solvent.[1][2] Hygroscopic.
Methanol ~ 10-20 mg/mLModerate solubility; heat often required.[1][2]
PEG 400 ~ 5-10 mg/mLViscous; good for animal formulation.[1][2]
DCM > 20 mg/mLStandard for extraction/purification.[1][2]

Critical Warning - The "Crash Out" Effect: If you prepare a 100 mM stock in DMSO and dilute it 1000-fold into aqueous buffer (pH 7.4), the final concentration is 100


M. While low, the sudden shift in dielectric constant can cause microprecipitation .[1]
  • Solution: Always vortex rapidly during dilution.[1][2] If using for cell culture, keep the final DMSO concentration < 0.5% (v/v).[1][2]

Module 5: Troubleshooting & FAQs

Q1: I added water to my DMSO stock, and a white solid appeared immediately. What happened? A: You triggered the "antisolvent effect."[1][2] The hydrophobic CMQCA is soluble in DMSO but thermodynamically unstable in the water/DMSO mix at neutral pH.[2]

  • Fix: Do not add water to the stock.[1][2] Instead, add the stock into the pre-warmed media while vortexing. If precipitation persists, you must switch to the Sodium Salt method (Module 2).[2]

Q2: Can I use Cyclodextrins? A: Yes.


-Cyclodextrin (HP-

-CD) is highly effective for quinoline derivatives.[1]
  • Protocol: Prepare a 20% (w/v) HP-

    
    -CD solution in water.[1][2] Add CMQCA and stir for 24 hours.[1][2] The hydrophobic cyclopropyl-quinoline core will encapsulate inside the cyclodextrin torus, shielding it from water [3].[1][2]
    

Q3: Is this molecule stable in solution? A:

  • Acidic/Neutral:[1][2] Chemically stable, but physically unstable (precipitates).[1][2]

  • Basic (pH > 10): Long-term exposure to extreme base might degrade the cyclopropyl group or decarboxylate the 4-COOH (though rare at room temp).[1] Keep pH between 8.5 and 9.5 for optimal stability.[1][2]

  • Light: Quinoline derivatives are often photosensitive.[1][2] Store solutions in amber vials.

Q4: I am synthesizing Pitavastatin; does the counter-ion matter? A: Yes. In the final stages of Pitavastatin synthesis, the calcium salt is often desired.[1][2] However, calcium salts of carboxylic acids are generally less soluble than sodium salts.[1][2] For intermediate processing, use Sodium (Na+) or Ammonium (NH4+) salts.[1][2] Convert to Calcium only at the final crystallization step [4].[1][2]

References

  • Bergström, C. A., et al. (2016).[1][2][4] Computational prediction of drug solubility in water-based systems.[1][2]Journal of Pharmaceutical Sciences . Link (General principles of brick dust molecules).

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2]Advanced Drug Delivery Reviews . Link (Mechanistic basis for pH adjustment).[1][2]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2]Journal of Pharmacy and Pharmacology .[1][2] Link (Cyclodextrin encapsulation protocols).[1][2]

  • Hagiwara, Y., et al. (2000).[1][2] Synthesis and biological activity of quinoline-based HMG-CoA reductase inhibitors.[1][2]Bioorganic & Medicinal Chemistry Letters . Link (Specific context for Pitavastatin/Quinoline intermediates).

Sources

Interpreting NMR spectra of substituted quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Version: 2.4 | Topic: NMR Interpretation of Substituted Quinolines

Welcome to the technical support center for quinoline analysis. This guide is designed for medicinal chemists and structural biologists facing ambiguity in assigning substituted quinoline scaffolds. Unlike standard benzene derivatives, quinolines possess a fused pyridine ring that introduces significant electronic bias, creating unique spectral signatures and common pitfalls.

Module 1: The Baseline (Unsubstituted Scaffold)

Before troubleshooting substituents, you must establish the baseline. The quinoline system consists of a proton-deficient pyridine ring (Ring A) fused to a benzene ring (Ring B).

Reference Data: Quinoline in DMSO-

Note: Chemical shifts (


) are concentration-dependent due to 

-stacking. Values below are for dilute solutions (~10-20 mM).
Position

(ppm)
Multiplicity

Coupling (Hz)
Diagnostic Note
H-2 8.88 - 8.95dd

,

Most downfield due to N-deshielding.
H-3 7.45 - 7.55dd

,

Most upfield in Ring A.
H-4 8.30 - 8.40dd

,

Deshielded (peri-effect from H-5).
H-5 7.90 - 8.00d/m

Often overlaps with H-8; deshielded by H-4.
H-6 7.60 - 7.70t/m

"Benzenoid" region.
H-7 7.70 - 7.80t/m

"Benzenoid" region.
H-8 8.00 - 8.10d

Deshielded by N lone pair proximity.
Visualization: Connectivity & Numbering

The following diagram illustrates the standard numbering and the critical HMBC (Heteronuclear Multiple Bond Correlation) pathways required to connect Ring A and Ring B.

QuinolineStructure N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a (Quat) C4->C4a C4a->N1 C5 C5 C4a->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8a C8a (Quat) C8->C8a C8a->N1 C8a->C4a H2 H2 (~8.9ppm) H2->C2 H2->C8a Key HMBC H4 H4 (~8.4ppm) H4->C4 H4->C8a Key HMBC H5 H5 (~8.0ppm) H5->C4a Key HMBC H5->C5

Caption: Quinoline skeleton showing standard numbering. Green dashed lines indicate critical long-range HMBC correlations used to bridge the pyridine and benzene rings.

Module 2: Troubleshooting Regiochemistry

User Question: "I have a mono-substituted quinoline, but I cannot determine if the substituent is at position 2, 3, or 4. The aromatic region is crowded."

Technical Response: Distinguishing isomers on the pyridine ring (positions 2, 3, 4) is straightforward if you analyze coupling constants (


). The pyridine ring protons have distinct 

values compared to the benzene ring protons.
Diagnostic Workflow: Pyridine Ring Substitution
  • Locate the Nitrogen: Look for the most downfield signals (>8.5 ppm).

  • Analyze Multiplicity: Use the logic gate below.

If you see...InterpretationVerification
No signal > 8.8 ppm 2-Substituted H2 is missing. H3 and H4 will appear as doublets with

Hz.
Singlet at ~8.8 ppm 3-Substituted H2 is present but has no neighbor (H3 is gone). H4 appears as a singlet or doublet with small meta-coupling (

Hz).
Doublet at ~8.9 ppm (

Hz)
4-Substituted H2 is coupled to H3. H4 is missing. The large

(8 Hz) is absent; only the small

remains.

User Question: "My substituent is on the benzene ring (5, 6, 7, or 8), but the peaks overlap. How do I assign them?"

Technical Response: The benzene ring is an "ABCD" spin system, often appearing as a second-order multiplet. You cannot rely on 1D


H NMR alone. You must use 2D NMR.

Protocol:

  • Run COSY: Identify the continuous spin system (e.g., H5–H6–H7–H8).

  • Run NOESY/ROESY: This is the "Bridge."

    • If the substituent is at C-5 , you will lose the NOE correlation between H4 and H5 (the peri-interaction).

    • If the substituent is at C-8 , you will lose the NOE correlation between H1 (if N-oxide/salt) or simply observe H8 shifting significantly.

  • Run HMBC: Look for the "Anchor" carbons (C4a and C8a).

    • H4 (Ring A) will correlate to C8a and C4a .

    • H5 (Ring B) will correlate to C4a .

    • Result: This links the two rings.

Module 3: Advanced Spectral Anomalies

Issue: "All my peaks are shifted downfield by 0.5 - 1.0 ppm compared to literature."

  • Root Cause: Protonation (Quinolinium Salt Formation).

    • Quinoline nitrogen is basic (

      
      ). If your solvent is acidic (e.g., old 
      
      
      
      producing HCl) or if you isolated a TFA salt from HPLC, the nitrogen protonates.
    • Mechanism: Protonation creates a positive charge on N1, withdrawing electron density from the entire aromatic system.

    • Fix: Wash the sample with aqueous

      
      , extract into organic solvent, and re-run. Or, add a drop of 
      
      
      
      (if in
      
      
      ) or solid
      
      
      to the NMR tube.

Issue: "My peaks are broad, specifically H2 and H8."

  • Root Cause: Exchange or Quadrupolar Relaxation.

    • If the sample is a salt (

      
      ), the N-H proton can exchange, broadening adjacent signals (H2/H8).
      
    • Aggregation: Quinolines are flat and prone to

      
      -
      
      
      
      stacking at high concentrations (>50 mM), causing broadening and concentration-dependent shifts.
    • Fix: Dilute the sample to <10 mM.

Module 4: Experimental Protocols

Sample Preparation for High-Resolution Assignment

Avoid aggregation and ensure sharp lines.

  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for polar quinolines; it prevents aggregation better due to its high polarity.
  • Concentration: 5–10 mg in 600

    
    L solvent.
    
  • Tube: High-quality 5mm tubes (Wilmad 528-PP or equivalent).

The "Regio-Resolver" Pulse Sequence

When standard 1D fails, request this automated queue:

  • PROT: Standard 1H (sw=14 ppm, d1=2s).

  • COSY_PS: Magnitude mode COSY (identifies neighbors).

  • HSQC_ED: Multiplicity-edited (separates CH/CH3 from CH2). Crucial for alkyl substituents.

  • HMBC_LR: Long-range (optimized for 8 Hz). Essential for quaternary carbons C4a/C8a.

Decision Logic for Unknown Identification

Use the following logic flow to systematically identify your quinoline derivative.

QuinolineLogic Start Start: Unknown Quinoline CheckH2 Check >8.8 ppm region (H2 Signal) Start->CheckH2 H2Gone Signal Absent CheckH2->H2Gone No Peak H2Present Signal Present CheckH2->H2Present Peak Visible Res1 Conclusion: 2-Substituted Quinoline H2Gone->Res1 BenzeneCheck Aromatic Region Complex? (7.5 - 8.2 ppm) Res1->BenzeneCheck CheckSplit Analyze Splitting of H2 H2Present->CheckSplit Singlet Singlet (s) CheckSplit->Singlet Doublet Doublet (d) J ~ 4.5 Hz CheckSplit->Doublet Res2 Conclusion: 3-Substituted Quinoline (H3 is missing) Singlet->Res2 Res3 Conclusion: 4-Substituted Quinoline (H3 is present, H4 missing) Doublet->Res3 Res2->BenzeneCheck Res3->BenzeneCheck Action Action: Run HMBC Look for H4 -> C8a correlation BenzeneCheck->Action Yes

Caption: Logic flow for determining substitution patterns on the pyridine ring (Ring A) of quinoline.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shifts and coupling constants).
  • AIST (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds (SDBS). [Link] (Verified source for standard Quinoline 1H and 13C spectra).

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative guide on coupling constants and heterocyclic NMR).

  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry. Elsevier. (Detailed electronic effects in fused heterocycles).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link] (Source for NOESY/HMBC protocols).

Technical Support Center: Stability Profiling of 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid (CMQCA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Scope: Stability Testing, Forced Degradation, and Analytical Troubleshooting Compliance: Aligned with ICH Q1A(R2) and Q1B Guidelines

Introduction: The Molecule & Its Vulnerabilities

2-Cyclopropyl-3-methylquinoline-4-carboxylic acid (CMQCA) is a critical intermediate, often utilized in the synthesis of HMG-CoA reductase inhibitors (e.g., Pitavastatin). Its stability profile is dominated by three competing structural tensions:

  • The Cyclopropyl Ring (C2 Position): Highly strained (~27.5 kcal/mol). The "bent bonds" (Walsh orbitals) possess significant

    
    -character, making them susceptible to electrophilic attack (acid-catalyzed ring opening).
    
  • The Carboxylic Acid (C4 Position): Sterically crowded by the adjacent C3-methyl group and electronically activated by the quinoline ring, making it prone to thermal decarboxylation.

  • The Quinoline Nitrogen: A basic center that can form N-oxides under oxidative stress or cause peak tailing during HPLC analysis.

Module 1: Forced Degradation & Chemical Stability

FAQ: Degradation Mechanisms

Q1: We observe a new impurity at RRT ~1.2 during acid hydrolysis (0.1 N HCl, 60°C). What is it? Diagnosis: This is likely the Ring-Opened Derivative . Mechanism: The cyclopropyl group acts similarly to an alkene. Under acidic conditions, the ring protonates, relieving angle strain and opening to form a linear propyl or propenyl chain.

  • Mitigation: Avoid prolonged exposure to pH < 2.0 during workup. Neutralize quench solutions immediately.

Q2: Our solid-state stability samples (60°C) show a loss of assay and a volatile byproduct. Is this expected? Diagnosis: Yes, this is Thermal Decarboxylation . Mechanism: Quinoline-4-carboxylic acids are zwitterionic. At elevated temperatures, the electron-withdrawing nature of the heteroaromatic ring facilitates the loss of


, yielding 2-cyclopropyl-3-methylquinoline .
  • Mitigation: Store at controlled room temperature (CRT) or refrigerated (2-8°C). Avoid drying temperatures >45°C during isolation.

Q3: The sample turns yellow/brown upon exposure to ambient light. Is this critical? Diagnosis: Yes, Photo-oxidation . Mechanism: The quinoline chromophore absorbs UV/Vis light. In the solid state, this leads to the formation of N-oxides or radical coupling products (dimers).

  • Mitigation: Use amber glassware. Comply with ICH Q1B (Option 2) for confirmatory testing.

Module 2: Analytical Method Troubleshooting

Troubleshooting Guide: HPLC/UPLC Analysis
IssueProbable CauseCorrective Action
Severe Peak Tailing (As > 1.5) Interaction between the basic Quinoline Nitrogen and residual silanols on the column stationary phase.1. Add an ion-pairing agent (e.g., Triethylamine) to the mobile phase.2. Use a "End-capped" or "Base-Deactivated" C18 column.3. Ensure Mobile Phase pH is acidic (pH 2.5–3.0) to protonate the nitrogen fully.
Retention Time Drift Temperature fluctuations affecting the ionization state of the C4-Carboxylic Acid (

).
1. Use a column oven (set to 30°C or 40°C).2. Use a strong buffer (Phosphate 25-50 mM) rather than weak additives (Formic acid 0.1%).
"Ghost" Peaks in Blank Carryover of the highly lipophilic decarboxylated impurity.1. Add a needle wash step with high organic content (90% MeCN/MeOH).2. Extend the gradient flush at the end of the run.

Module 3: Recommended Experimental Protocols

Protocol A: Stress Testing (Forced Degradation)

Standardized based on ICH Q1A(R2) for validation.

  • Acid Hydrolysis: Dissolve CMQCA in 0.1 N HCl. Reflux at 60°C for 4 hours. Target: 5-20% degradation.

  • Base Hydrolysis: Dissolve in 0.1 N NaOH. Stir at ambient temperature for 4 hours. (Note: CMQCA is generally more stable to base, forming the carboxylate salt).

  • Oxidation: Treat with 3%

    
     at ambient temperature for 2 hours. Watch for N-oxide formation (M+16 mass shift).
    
  • Thermal: Heat solid sample at 80°C for 24 hours. Watch for decarboxylation (M-44 mass shift).

Protocol B: Solubility & Solution Preparation
  • Solvent: CMQCA is sparingly soluble in water but soluble in Methanol, DMSO, and dilute aqueous base.

  • Stock Solution: Prepare 1 mg/mL in Methanol:Water (80:20).

  • Working Standard: Dilute to 0.1 mg/mL in Mobile Phase A.

Visualization: Stability & Degradation Workflows

Figure 1: Stability Testing Workflow (ICH Q1A)

Caption: Logical flow for determining shelf-life and storage conditions based on stress testing results.

StabilityWorkflow Start Start: CMQCA Sample Stress Forced Degradation (Acid, Base, Ox, Heat, Light) Start->Stress MethodVal Analytical Method Validation (HPLC/LC-MS) Stress->MethodVal Identify Degradants Pilot Accelerated Stability (40°C / 75% RH) MethodVal->Pilot Method Ready LongTerm Long-Term Stability (25°C / 60% RH) MethodVal->LongTerm Analysis Impurity Profiling & Assay Calculation Pilot->Analysis 1, 3, 6 Months LongTerm->Analysis 3, 6, 9, 12... Months Decision Determine Shelf Life & Storage Specs Analysis->Decision

Figure 2: Degradation Pathways of CMQCA

Caption: Mechanistic pathways showing the two primary degradation routes: Ring Opening (Acidic) and Decarboxylation (Thermal).

DegradationPathways CMQCA CMQCA (Parent) MW: ~227.26 AcidCondition Acidic Conditions (H+ / H2O) CMQCA->AcidCondition ThermalCondition Thermal Stress (>60°C) CMQCA->ThermalCondition RingOpen Ring-Opened Impurity (Linear Alkyl/Alcohol) MW: +18 (Hydration) AcidCondition->RingOpen Electrophilic Attack on Walsh Orbitals Decarb Decarboxylated Impurity (2-cyclopropyl-3-methylquinoline) MW: 183.25 (Loss of CO2) ThermalCondition->Decarb Loss of CO2 (Zwitterion collapse)

References

  • International Council for Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[1] Retrieved from [Link]

  • Wiberg, K. B. (1996). Structures, Energies, and Spectra of Cyclopropanes. In The Chemistry of the Cyclopropyl Group. Wiley.[5] (Provides authoritative grounding on Walsh orbitals and ring strain).

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

Sources

Scaling up the synthesis of 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the scale-up synthesis of 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid (CAS: 113569-16-1) .

This document is structured for process chemists and engineers encountering specific hurdles during the transition from gram-scale optimization to kilo-lab or pilot-scale production.

Senior Application Scientist: Dr. A. Vance Subject: Pfitzinger Reaction Optimization & Troubleshooting

Core Chemistry & Reaction Dynamics

The synthesis of this compound relies on the Pfitzinger Reaction .[1][2] This involves the condensation of Isatin with 1-Cyclopropyl-1-propanone (Ethyl Cyclopropyl Ketone) in a strong alkaline medium.

The "Golden Batch" Protocol (Scale-Up Adapted)

Note: This protocol assumes a 10L reactor setup. Adjust stoichiometry proportionally.

ComponentStoichiometryRoleCritical Parameter
Isatin 1.0 equivCore ScaffoldPurity >98% (Low polymer content)
1-Cyclopropyl-1-propanone 1.2 - 1.3 equivNucleophileLimiting Factor: Must be added after Isatin hydrolysis.
KOH (33% aq) 4.0 equivBase/CatalystConcentration affects reaction rate.
Ethanol (Abs) 5-7 VolSolventSolubilizes ketone; controls reflux temp.
Validated Workflow (Graphviz Visualization)

The following diagram illustrates the critical pathway and decision points for the reaction.

Pfitzinger_Workflow Start Start: Isatin + 33% KOH Hydrolysis Step 1: Ring Opening (Formation of Isatinate) Temp: 40-50°C Start->Hydrolysis Exothermic Addition Step 2: Ketone Addition (Controlled Rate) Hydrolysis->Addition Ensure clear orange soln Reflux Step 3: Condensation (Reflux 12-16h) Addition->Reflux Slow addition IPC_Check IPC: HPLC/TLC Isatin < 0.5%? Reflux->IPC_Check IPC_Check->Reflux No (Incomplete) Distillation Step 4: Solvent Strip (Remove EtOH) IPC_Check->Distillation Yes (Complete) Acidification Step 5: Acidification (pH 3-4, Acetic Acid/HCl) Distillation->Acidification Cool to 20°C Filtration Step 6: Isolation Acidification->Filtration

Caption: Logical workflow for the Pfitzinger synthesis of CAS 113569-16-1, highlighting the critical In-Process Control (IPC) point.

Troubleshooting Guide: Common Failure Modes

This section addresses specific issues users encounter when scaling this chemistry.

Issue A: "The reaction mixture turned into a solid block (Stalled Stirring)."

Diagnosis: Salt Precipitation. In high-concentration alkaline environments, the potassium salt of the isatinate intermediate or the product can precipitate, causing the slurry to seize. This halts mass transfer and stops the reaction. Corrective Action:

  • Solvent Ratio: Increase the Ethanol:Water ratio. A 2:1 ratio often solubilizes the potassium salts better than 1:1.

  • Temperature: Maintain internal temperature >65°C. Do not cool down during the reaction phase.

  • Engineering: Switch to a high-torque overhead stirrer with an anchor impeller rather than a standard propeller.

Issue B: "Low Yield (<50%) and high unreacted Isatin."

Diagnosis: Ketone Degradation (Aldol Condensation). 1-Cyclopropyl-1-propanone is sensitive to strong bases. If added too quickly or at too high a temperature before reacting with the isatinate, it undergoes self-Aldol condensation, consuming the reagent before it can form the quinoline. Corrective Action:

  • Stepwise Addition: Do not dump the ketone. Add it dropwise over 1-2 hours while the system is at reflux. This ensures the ketone reacts with the isatinate immediately upon entering the solution.

  • Excess Reagent: Increase ketone equivalents to 1.3 - 1.5 eq to account for sacrificial loss.

Issue C: "Product contains a black, tarry impurity."

Diagnosis: Oxidative Polymerization. Isatin derivatives are prone to oxidative coupling in basic media if exposed to air for prolonged periods. Corrective Action:

  • Inerting: Rigorously sparge the reactor with Nitrogen/Argon before adding KOH. Maintain a positive pressure blanket throughout the reflux.

  • Quality Check: Inspect the starting Isatin. If it is dark brown instead of bright orange/red, recrystallize it (from Methanol) before use.

Critical Isolation Protocols (The "Crash Out")

The most risky phase of this synthesis is the acidification (workup).

The pH Trap

The product is an amphoteric molecule (pyridine nitrogen + carboxylic acid).

  • pH > 8: Soluble Carboxylate Salt.

  • pH < 1: Soluble Pyridinium Salt (Risk of cyclopropyl ring opening).

  • pH 3–5: Precipitation Zone (Isoelectric region).

Protocol:

  • Distill off ethanol (essential to maximize yield).

  • Dilute the aqueous residue with water (approx. 5 volumes).

  • Cool to 10–15°C.

  • Slowly add Glacial Acetic Acid or dilute HCl (10%) to adjust pH to 3.5–4.0.

    • Warning: Rapid addition causes occlusion of inorganic salts (KCl/NaCl) inside the product crystals, leading to high ash content.

Troubleshooting Logic Tree

Use this decision tree when the isolated product fails QC.

Troubleshooting_Tree Problem QC Failure Impurity Identify Impurity Problem->Impurity Ash High Ash/Residue Impurity->Ash Inorganics StartMat Unreacted Isatin Impurity->StartMat Orange Solid Unknown Unknown/Tars Impurity->Unknown Dark Color Wash Fix: Repulp in hot water Check pH > 3.0 Ash->Wash Recryst Fix: Recrystallize (EtOH/Water or AcOH) StartMat->Recryst Carbon Fix: Dissolve in Base Treat with Activated Carbon Re-precipitate Unknown->Carbon

Caption: Decision matrix for purifying crude this compound.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH instead of KOH? A: Yes, but with a caveat. Sodium salts of carboxylic acids are generally less soluble in organic/aqueous mixtures than potassium salts. If you switch to NaOH, you are more likely to encounter the "solid block" stirring issue (Issue A). You may need to increase water volume by 20%.

Q: Is the cyclopropyl ring stable during the reaction? A: The cyclopropyl group is remarkably stable under basic reflux (Pfitzinger conditions). However, it is sensitive to strong acid and heat .

  • Risk:[3] Boiling the product in concentrated HCl can cause ring-opening hydration.

  • Safe Zone: Acidification at room temperature (20-25°C) using dilute acid is perfectly safe.

Q: What is the best solvent for recrystallization? A:

  • Glacial Acetic Acid: Excellent purification power but hard to dry (high boiling point).

  • Ethanol/Water (80:20): Good balance. Dissolve hot in ethanol, add water until turbid, cool slowly. This is preferred for pharmaceutical intermediates to avoid residual acid solvents.

Q: Why is my product yield calculated as >100%? A: This is almost always due to Solvates or Trapped Salts .

  • Check: Run a TGA (Thermogravimetric Analysis) or KF (Karl Fischer) titration. This molecule loves to trap water in the crystal lattice.

  • Fix: Dry under vacuum at 60°C for at least 24 hours. If ash content is high, repulp in water to dissolve trapped KCl.

References

  • General Pfitzinger Mechanism & Applications

    • Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[1][2][4][5] Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link

  • Synthesis of Quinoline-4-carboxylic Acids (Process Chemistry)

    • BenchChem Application Notes. "Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis." Link

  • Cyclopropyl Stability in Synthesis

    • Chen, L., et al. (2016). "Scalable synthesis of highly stable cyclopropene building blocks." Organic Chemistry Frontiers. Link

  • Purification of Quinoline Carboxylic Acids

    • Patent WO2005073239A1. "Method for purifying quinolinecarboxylic acid derivative." (Describes solvent systems for similar quinoline purification). Link

  • Pitavastatin Intermediate Context (Structural Analogues)

    • Bioorganic & Medicinal Chemistry Letters. "Synthesis and biological evaluation of Pitavastatin analogues." (Provides context on the stability of the 2-cyclopropyl-quinoline core). Link

Sources

Validation & Comparative

2-Cyclopropyl-3-methylquinoline-4-carboxylic acid vs other quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid in the Landscape of Quinoline Derivatives

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

The quinoline scaffold, a bicyclic heterocycle composed of a fused benzene and pyridine ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its rigid framework and versatile substitution points have allowed for the development of a vast library of compounds with a wide spectrum of pharmacological activities.[3] Quinoline derivatives are integral to numerous therapeutic agents, demonstrating potent anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][4][5] This guide provides a detailed comparative analysis of a specific derivative, this compound, placing it within the broader context of other quinoline-based therapeutic agents. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental data that underpin their therapeutic potential, offering a resource for researchers and drug development professionals.

The Quinoline-4-Carboxylic Acid Core: Synthesis and Significance

Among the various classes of quinoline derivatives, those bearing a carboxylic acid at the 4-position have garnered significant attention for their potent biological activities, particularly as anticancer agents.[1][6] The synthesis of this core structure is predominantly achieved through well-established condensation reactions, with the Doebner and Pfitzinger reactions being the most versatile methods.[1]

  • Doebner Reaction: This method involves a three-component condensation of an aniline, an aldehyde, and pyruvic acid, and is highly effective for producing 2-substituted quinoline-4-carboxylic acids.[1][7]

  • Pfitzinger Reaction: This synthesis utilizes isatin and a carbonyl compound with an α-methylene group, providing a direct route to various substituted quinoline-4-carboxylic acids.[1][8]

The carboxylic acid moiety at the C4 position is often a critical pharmacophore, essential for interacting with biological targets.[7]

G cluster_doebner Doebner Reaction cluster_pfitzinger Pfitzinger Reaction d_aniline Aniline d_product 2-Substituted Quinoline-4-Carboxylic Acid d_aniline->d_product + d_aldehyde Aldehyde d_aldehyde->d_product + d_pyruvic Pyruvic Acid d_pyruvic->d_product Condensation p_isatin Isatin p_product Quinoline-4-Carboxylic Acid p_isatin->p_product + p_carbonyl α-Methylene Carbonyl p_carbonyl->p_product Base-catalyzed Condensation

Caption: General synthetic routes to the quinoline-4-carboxylic acid scaffold.

Focus Molecule: this compound

While specific, extensive published data on this compound is nascent, its structure allows for a robust, predictive analysis based on well-established Structure-Activity Relationship (SAR) principles for this class of compounds.

Structural Analysis and Predicted Activity:

  • C2-Cyclopropyl Group: The C2 position is a critical determinant of anticancer efficacy. Bulky, hydrophobic substituents at this position are often required for potent activity, particularly for inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH).[7] The cyclopropyl group, being a small, rigid, and lipophilic moiety, fits this requirement and is expected to facilitate binding within the largely nonpolar pocket of enzymes like DHODH.[8]

  • C3-Methyl Group: Substitution at the C3 position can modulate activity and selectivity. While the carboxylic acid at C3 is the hallmark of quinolone antibiotics,[7] a small alkyl group like methyl at C3 in a 4-carboxylic acid scaffold may serve to optimize the compound's conformation within the target's active site. In some series, a C3-methyl group has been shown to be compatible with potent DHODH inhibition.[8]

  • C4-Carboxylic Acid Group: This functional group is a cornerstone of the molecule's predicted activity. For DHODH inhibitors, the carboxylate is essential for forming critical interactions, such as a salt bridge with arginine residues (e.g., R136) and hydrogen bonds with other residues (e.g., Q47) in the enzyme's active site.[8]

Based on these features, this compound is hypothesized to be a potent inhibitor of DHODH, positioning it as a promising candidate for anticancer drug development.

Comparative Analysis with Other Quinoline Derivatives

To understand the potential of this compound, it is crucial to compare it with other well-characterized quinoline derivatives.

Compound/Class Core Structure Primary Biological Activity Key Mechanism of Action (MoA) Key Structural Features
2-Cyclopropyl-3-methyl-quinoline-4-carboxylic acid Quinoline-4-carboxylic acidAnticancer (Predicted)DHODH Inhibition (Predicted)C2-cyclopropyl (hydrophobic), C4-carboxyl (binding)
Brequinar Analogues Quinoline-4-carboxylic acidAnticancerDHODH InhibitionC2-aryl/heteroaryl, C4-carboxyl
Ciprofloxacin Quinolone (Fluoroquinolone)AntibacterialDNA Gyrase / Topoisomerase IV Inhibition[2][9]C3-carboxyl, C4-keto, C6-fluoro, N1-cyclopropyl[9]
CL-306,293 Quinoline-4-carboxylic acidAnti-inflammatory, AntiarthriticT-cell function downregulation[10]C2-biphenyl, C3-amino, C6-fluoro[10]
SIRT3 Inhibitor (P6) 2-phenyl-quinoline-4-carboxylic acid derivativeAnticancerSirtuin 3 (SIRT3) Inhibition[5][11]2-(4-acrylamidophenyl) group, C4-carboxyl[11]

This comparison highlights how subtle changes in the substitution pattern on the quinoline core dictate the compound's therapeutic application and mechanism of action. The shift of the carboxylic acid from C4 (anticancer/anti-inflammatory) to C3 (antibacterial) is a prime example of this structure-function paradigm.

Mechanisms of Action: A Deeper Dive

The therapeutic diversity of quinoline derivatives stems from their ability to interact with a wide range of biological targets.[5]

Anticancer Activity: DHODH Inhibition

A primary mechanism for the anticancer effects of quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH).[2] DHODH is a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[2] Cancer cells, with their high proliferation rates, are heavily dependent on this pathway. By inhibiting DHODH, these compounds deplete the pyrimidine pool, leading to cell cycle arrest and tumor growth inhibition.[2]

start Carbamoyl Phosphate + Aspartate dho Dihydroorotate start->dho dhodh DHODH dho->dhodh orotate Orotate ump UMP orotate->ump downstream Pyrimidine Synthesis (dUTP, dCTP) ump->downstream dna DNA / RNA Synthesis downstream->dna inhibitor 2-Cyclopropyl-3-methyl- quinoline-4-carboxylic acid inhibitor->dhodh Inhibits dhodh->orotate catalyzes

Caption: Inhibition of the de novo pyrimidine synthesis pathway via DHODH.

Other anticancer mechanisms for quinoline derivatives include:

  • Topoisomerase Inhibition: Interfering with enzymes that manage DNA topology.[12][13]

  • Tubulin Polymerization Disruption: Affecting microtubule dynamics and mitotic spindle formation.[5]

  • Sirtuin (SIRT) Inhibition: Targeting enzymes like SIRT3, a key mitochondrial deacetylase, can induce cancer cell death.[11]

Anti-inflammatory and Antibacterial Mechanisms

The versatility of the quinoline scaffold extends to other therapeutic areas.

  • Anti-inflammatory: Certain quinoline carboxylic acids have been shown to exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes or down-regulating T-cell function.[10][14][15]

  • Antibacterial: The classic mechanism for quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, leading to bacterial cell death.[2][9]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are critical. Below are representative protocols for the synthesis and biological evaluation of quinoline-4-carboxylic acid derivatives.

Protocol 1: Synthesis via Doebner Reaction

This protocol describes a general procedure for synthesizing 2,3-disubstituted quinoline-4-carboxylic acids.

Objective: To synthesize a 2,3-disubstituted quinoline-4-carboxylic acid derivative.

Materials:

  • Substituted aniline (1.0 eq)

  • Substituted aldehyde (1.0 eq)

  • Pyruvic acid (1.0 eq)

  • Ethanol (solvent)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 eq), the aldehyde (1.0 eq), and pyruvic acid (1.0 eq) in ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for the required duration (typically 4-12 hours).

  • Monitoring: Monitor the progress of the reaction periodically using TLC.[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold ethanol and then water.

  • Drying: Dry the purified product in a vacuum oven to yield the final quinoline-4-carboxylic acid derivative.[7]

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cytotoxicity Evaluation using MTT Assay

The MTT assay is a standard colorimetric method to assess cell viability and determine the cytotoxic effects of a compound.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a quinoline derivative against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • 96-well microtiter plates

  • Complete cell culture medium

  • Test compound (quinoline derivative) dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[16]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Standard workflow for the MTT cytotoxicity assay.

Conclusion

The quinoline-4-carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutics. Through a detailed analysis of its structure-activity relationships, this compound emerges as a promising candidate for anticancer drug discovery, with a predicted mechanism of action centered on the inhibition of DHODH. Its structural features—a hydrophobic C2-cyclopropyl group and an essential C4-carboxylic acid—are hallmarks of potent inhibitors in this class. Comparative analysis against other derivatives, such as the antibacterial fluoroquinolones and anti-inflammatory quinolines, underscores how precise structural modifications can elegantly switch the biological target and therapeutic indication. The continued exploration of this chemical space, guided by the principles and protocols outlined in this guide, holds significant promise for addressing unmet needs in oncology and beyond.

References

  • Marella, A., Ali, M. R., Alam, M. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Source not explicitly named, but content aligns with general reviews on the topic].
  • Chen, Y., et al. (Date not available).
  • (2025, August 6). Anticancer Activity of Quinoline Derivatives; An Overview.
  • (2024, October 4).
  • (2022).
  • Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14.
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  • (Date not available). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. BenchChem.
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  • Pal, M. (2025, August 6). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
  • (Date not available). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL... PubMed.
  • (Date not available). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF.
  • (Date not available). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. [Source not explicitly named, likely PubMed or similar].
  • (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.
  • (Date not available). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. BenchChem.
  • (Date not available). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. BenchChem.
  • (2024, October 15).
  • (Date not available). The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • (Date not available). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC.
  • Neelaveni, K., et al. (Date not available). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org.
  • (Date not available). Protocol for the synthesis of quinoline derivatives.
  • Abdelmonsef, A. H., et al. (Date not available). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. PMC.
  • (Date not available). Structural–activity relationship (SAR) of 4-quinolone derivatives.
  • Patel, H. D., et al. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • (Date not available). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu.
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  • (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents Med Chem, 21(13), 1708-1716.
  • (Date not available). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC.
  • (Date not available). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences.

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Comparative Biological Activity Analysis of 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid as a Putative Kynurenine 3-Monooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Discovery Professionals

This guide provides a comparative framework for evaluating the biological activity of the novel compound 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid. Based on its structural similarity to known pharmacophores, we hypothesize its primary mechanism of action is the inhibition of Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway.[1][2][3][4][5] This document outlines the scientific rationale, presents a head-to-head comparison with established KMO inhibitors, and provides detailed experimental protocols to validate this hypothesis and characterize the compound's potential as a therapeutic agent.

The Kynurenine Pathway: A Pivotal Target in Neurological and Inflammatory Disorders

The kynurenine pathway (KP) is the principal route for tryptophan catabolism in humans, metabolizing over 95% of this essential amino acid.[6] This pathway is not merely a disposal route; it produces a range of neuroactive and immunomodulatory metabolites.[7] A key enzyme, Kynurenine 3-Monooxygenase (KMO), sits at a critical juncture. KMO catalyzes the conversion of L-kynurenine into 3-hydroxykynurenine (3-HK).[6][7]

Under inflammatory conditions, the expression and activity of KMO are often upregulated.[6] This metabolic shift leads to an overproduction of 3-HK and its downstream product, quinolinic acid (QUIN), both of which are potent neurotoxins.[6][8] QUIN is an excitotoxin that acts as an N-methyl-D-aspartate (NMDA) receptor agonist, while 3-HK contributes to neuronal damage through the generation of free radicals.[6][9] This neurotoxic branch of the pathway is implicated in the pathophysiology of several neurodegenerative disorders, including Huntington's, Alzheimer's, and Parkinson's diseases, as well as psychiatric conditions like depression.[8][10]

Conversely, shunting L-kynurenine away from KMO allows it to be converted into kynurenic acid (KYNA), a neuroprotective metabolite that antagonizes NMDA receptors.[8][11] Therefore, inhibiting KMO presents a compelling therapeutic strategy. A potent KMO inhibitor could rebalance the kynurenine pathway, decreasing the production of neurotoxic 3-HK and QUIN while simultaneously increasing the levels of neuroprotective KYNA.[6][8]

Kynurenine_Pathway TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KMO KMO Enzyme KYN->KMO KAT KAT Enzymes KYN->KAT KMO_Inhibitor KMO Inhibitors (e.g., 2-Cyclopropyl-3-methyl quinoline-4-carboxylic acid) KMO_Inhibitor->KMO HK_3 3-Hydroxykynurenine (3-HK) KMO->HK_3 Hydroxylation QUIN Quinolinic Acid (QUIN) (Neurotoxic) HK_3->QUIN Multiple Steps KYNA Kynurenic Acid (KYNA) (Neuroprotective) KAT->KYNA

Caption: The Kynurenine Pathway, highlighting the role of KMO.

Profile of Known KMO Inhibitors for Comparative Analysis

To establish a benchmark for the biological activity of this compound, we selected two well-characterized KMO inhibitors: Ro 61-8048 and UPF 648 . These compounds are frequently used as reference standards in the field due to their high potency and selectivity.

  • Ro 61-8048: A potent, competitive inhibitor of KMO with a reported IC50 of approximately 37 nM.[12][13] It is known to be orally active and demonstrates neuroprotective, anticonvulsant, and antidystonic effects in various preclinical models.[14]

  • UPF 648: Another highly potent and selective KMO inhibitor with a reported IC50 of 20 nM.[15][16] It effectively blocks KMO activity without significantly affecting kynurenine aminotransferase (KAT) enzymes.[15] UPF 648 binds near the FAD cofactor of the enzyme, preventing the productive binding of the L-kynurenine substrate.[15][17]

The following table summarizes the key inhibitory parameters of these reference compounds, against which our novel compound will be evaluated.

CompoundTypeIC50 (nM)Ki (nM)Mechanism of ActionKey Features
Ro 61-8048 Competitive Inhibitor37[12][13]4.8[12][13][14]Binds to KMO active site, preventing substrate hydroxylation.Orally active, brain penetrant, shows in vivo efficacy.[12][18]
UPF 648 Potent & Selective Inhibitor20[15][16][17]56.7[19]Perturbs the local active-site structure, preventing substrate binding.[15][17]Highly selective over KAT enzymes; used to solve KMO crystal structure.[15][17]
2-Cyclopropyl-3-methyl quinoline-4-carboxylic acid Putative InhibitorTo be determinedTo be determinedHypothesized to be a competitive inhibitor based on scaffold.Novel chemical entity.

Experimental Framework for Comparative Analysis

To rigorously assess the biological activity of this compound, a multi-step experimental workflow is proposed. This workflow is designed to first confirm the mechanism of action and then to quantify its potency and cellular efficacy relative to the established inhibitors.

Caption: Proposed experimental workflow for compound evaluation.

Detailed Methodologies

The following protocols are provided as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

This assay directly measures the ability of the test compound to inhibit recombinant human KMO enzyme activity by monitoring the consumption of the NADPH substrate.[10][19][20]

  • Principle: KMO-catalyzed hydroxylation of L-kynurenine is NADPH-dependent. Enzyme activity is determined by measuring the decrease in NADPH absorbance at 340 nm.[19][20]

  • Materials:

    • Recombinant Human KMO Enzyme (e.g., BPS Bioscience, Cat. No. 79513)[21]

    • 1X KMO Assay Buffer

    • L-Kynurenine (Substrate)

    • NADPH (Substrate)

    • Test Compound (this compound)

    • Reference Inhibitors (Ro 61-8048, UPF 648)

    • 96-well UV-transparent plate

    • Spectrophotometer plate reader

  • Protocol:

    • Prepare serial dilutions of the test compound and reference inhibitors in 1X KMO Assay Buffer (e.g., 10-point, 3-fold dilutions starting from 100 µM). The final DMSO concentration should not exceed 1%.[20]

    • To a 96-well plate, add 50 µL of diluted KMO enzyme (e.g., 20 µg/mL) to "Positive Control" and "Test Inhibitor" wells.[20]

    • Add 50 µL of 1X KMO Assay Buffer to "Blank" wells (no enzyme).

    • Add 10 µL of the appropriate inhibitor dilution to the "Test Inhibitor" wells.

    • Add 10 µL of vehicle (e.g., 1% DMSO in buffer) to the "Positive Control" and "Blank" wells.

    • Pre-incubate the plate for 15 minutes at 37°C.

    • Prepare a Substrate Mixture containing L-Kynurenine and NADPH in 1X KMO Assay Buffer.

    • Initiate the reaction by adding 40 µL of the Substrate Mixture to all wells.[20]

    • Immediately begin reading the absorbance at 340 nm every minute for 30-60 minutes at 37°C.

    • Data Analysis: Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve). Normalize the data to the positive (100% activity) and blank (0% activity) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay assesses the compound's ability to penetrate cells and inhibit KMO in a more physiologically relevant context by measuring changes in key pathway metabolites.[22][23][24]

  • Principle: Inhibition of KMO in cells will decrease the secretion of 3-HK and increase the secretion of KYNA into the culture medium. The ratio of these metabolites serves as a robust biomarker of target engagement.[11]

  • Materials:

    • HEK293 or other suitable cell line with active kynurenine pathway.

    • Cell culture medium and supplements.

    • Interferon-gamma (IFN-γ) to induce pathway activity.[25]

    • L-Tryptophan.

    • Test and reference compounds.

    • LC-MS/MS system for metabolite quantification.

  • Protocol:

    • Plate cells in a 24-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing IFN-γ (e.g., 100 ng/mL) and L-Tryptophan (e.g., 100 µM) to stimulate the kynurenine pathway.

    • Add serial dilutions of the test and reference compounds to the wells. Include a vehicle control.

    • Incubate the cells for 48-72 hours.

    • Collect the cell culture supernatant.

    • Perform protein precipitation on the supernatant (e.g., with trichloroacetic acid or methanol).

    • Analyze the cleared supernatant using a validated LC-MS/MS method to quantify the concentrations of L-Kynurenine, KYNA, and 3-HK.

    • Data Analysis: Calculate the ratio of KYNA to 3-HK (or KYNA/Kynurenine) for each condition.[11] A successful KMO inhibitor will cause a dose-dependent increase in this ratio. Plot the ratio against the log of the inhibitor concentration to determine the EC50 value.

References

  • UPF 648, a Selective KMO Inhibitor, Attenuates Psychomotor and Cognitive Impairment in Chronic Kidney Disease - ACS Publications - American Chemical Society. [Link]

  • KMO Inhibitor Screening Assay Kit (96-well) - BPS Bioscience. [Link]

  • What are KMO inhibitors and how do they work? - Patsnap Synapse. [Link]

  • Studies on the neuroprotective action of kynurenine mono-oxygenase inhibitors in post-ischemic brain damage - PubMed. [Link]

  • UPF-648 - Immunomart. [Link]

  • KMO Inhibition Improves Seizures and Depressive-like Behaviors Without Aggravating Cognitive Impairment in Epileptic Mice - MDPI. [Link]

  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - Frontiers. [Link]

  • Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC. [Link]

  • Abstract TMP113: Kynurenine-3-monooxygenase Inhibition Confers Neuroprotection After Ischemic Stroke In Aged Mice - American Heart Association Journals. [Link]

  • Progress in the development of kynurenine and quinoline-3-carboxamide-derived drugs. [Link]

  • Pyrrolo[3,2-c]quinoline derivatives: a new class of kynurenine-3-hydroxylase inhibitors. [Link]

  • Cell based kynurenine assay. After IDO1 induction with IFNγ SKOV-3... - ResearchGate. [Link]

  • The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors - Immusmol. [Link]

  • Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC. [Link]

  • KMO Inhibitor Screening Assay Kit - BPS Bioscience. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization - PMC - NIH. [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - MDPI. [Link]

  • Structural basis of kynurenine 3-monooxygenase inhibition - PMC. [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC. [Link]

  • Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed. [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. [Link]

  • Electrochemical Determination of Kynurenine Pathway Metabolites—Challenges and Perspectives - MDPI. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - Unbound Medicine. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. [Link]

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A Guide to the Structural Verification of 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide is designed for researchers and drug development professionals who have synthesized or are working with 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid. A search of the current literature reveals a scarcity of published experimental NMR data for this specific molecule[1]. This presents a common challenge in research and development: how does one confidently verify a molecular structure when a direct literature spectrum for comparison is unavailable?

This document provides a comprehensive framework for addressing this challenge. We will leverage foundational NMR principles and cross-reference data from structurally similar compounds to establish a reliable protocol for the structural elucidation of this compound. Our approach emphasizes not just the acquisition of data, but the logical process of interpretation and validation, mirroring the workflow of an experienced analytical scientist.

Predicted NMR Profile: A Hypothesis-Driven Approach

Before stepping into the laboratory, a proficient scientist first builds a hypothesis. What should the ¹H and ¹³C NMR spectra of our target molecule look like? By dissecting the molecule into its constituent functional groups—the quinoline core, the aromatic protons, the methyl group, the cyclopropyl ring, and the carboxylic acid—we can predict the expected chemical shifts and multiplicities.

¹H NMR Spectroscopy Predictions:

The proton NMR spectrum is anticipated to be complex, with distinct regions corresponding to the different proton environments.

  • Carboxylic Acid Proton (-COOH): A single, broad proton signal is expected far downfield, typically in the δ 12.0-14.0 ppm range. Its broadness is a result of hydrogen bonding and its position is highly dependent on the solvent and concentration[2][3]. This signal will readily exchange with deuterium upon the addition of a D₂O shake, causing it to disappear from the spectrum—a key diagnostic test.

  • Aromatic Quinoline Protons (H5, H6, H7, H8): The four protons on the benzo-fused ring of the quinoline system will appear in the aromatic region, generally between δ 7.5 and 8.6 ppm. Based on data from analogous quinoline-4-carboxylic acids, we expect a pattern of doublets and triplets, reflecting ortho- and meta-couplings[4][5]. For instance, H5 and H8 are often observed as doublets, while H6 and H7 appear as triplets (or more complex multiplets).

  • Methyl Protons (-CH₃): The methyl group at the C3 position is expected to produce a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift will likely be in the δ 2.5-2.8 ppm range, influenced by the deshielding effect of the aromatic quinoline system.

  • Cyclopropyl Protons (-CH- and -CH₂-): The cyclopropyl group presents a unique NMR signature. Due to the strained nature and unique magnetic anisotropy of the three-membered ring, these protons are highly shielded and appear significantly upfield, typically between δ 0.5 and 1.5 ppm[6]. The single methine proton and the two diastereotopic methylene protons will exhibit complex splitting patterns (multiplets) due to both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions.

¹³C NMR Spectroscopy Predictions:

The ¹³C NMR spectrum provides a map of the carbon skeleton. With 14 unique carbon atoms in the molecule, we expect to see 14 distinct signals (barring accidental equivalence).

  • Carboxyl Carbon (-COOH): This quaternary carbon will be the most downfield signal, typically appearing in the δ 165-175 ppm region[3].

  • Aromatic and Heteroaromatic Carbons: The nine carbons of the quinoline ring system will resonate between δ 118 and 155 ppm. Quaternary carbons (C2, C3, C4, C4a, C8a) will generally have different intensities compared to the protonated carbons (C5, C6, C7, C8), which can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

  • Methyl Carbon (-CH₃): The methyl carbon is expected in the upfield aliphatic region, around δ 15-20 ppm.

  • Cyclopropyl Carbons (-CH- and -CH₂-): The cyclopropyl carbons will be the most shielded and appear far upfield, typically in the δ 5-15 ppm range[6].

Cross-Referencing with Literature Data from Analogous Structures

With our predictions in hand, we can now turn to the literature for experimental data on related compounds to bolster our assignments. While a perfect match is not available, comparing our predicted values to known values for similar scaffolds allows us to account for substituent effects and increase confidence in our analysis.

Table 1: Comparison of Predicted ¹H NMR Shifts (ppm) for this compound with Literature Values for Structurally Related Compounds.

Proton AssignmentPredicted Shift (Target Molecule)2-phenyl-quinoline-4-carboxylic acid Derivative[7]2-(4-bromophenyl)quinoline-4-carboxylic acid[5]
COOH~12.0-14.0 (broad s)12.32 (s)14.00 (s)
H5/H8 (Aromatic)~8.1-8.6 (d)8.60 (d), 8.20 (d)8.64 (d), 8.16 (d)
H6/H7 (Aromatic)~7.6-7.9 (m)7.76 (t), 7.61 (t)7.87 (t), 7.70 (t)
-CH₃~2.5-2.8 (s)N/AN/A
Cyclopropyl -CH~1.0-1.5 (m)N/AN/A
Cyclopropyl -CH₂~0.5-1.0 (m)N/AN/A

Table 2: Comparison of Predicted ¹³C NMR Shifts (ppm) for this compound with Literature Values for Structurally Related Compounds.

Carbon AssignmentPredicted Shift (Target Molecule)2-(4-bromophenyl)quinoline-4-carboxylic acid[5]General Range[8][9]
COOH~167-170167.44160 - 185
C2 (Quinoline)~155-160154.60150 - 160
C4 (Quinoline)~145-148N/A140 - 150
Aromatic CHs~123-132118.87, 125.37, 129.67, 130.33115 - 140
-CH₃~15-20N/A10 - 25
Cyclopropyl -CH/-CH₂~5-15N/A< 25

Note: The absence of data (N/A) for the methyl and cyclopropyl groups in the reference compounds highlights the necessity of using predictive knowledge for these specific moieties.

Recommended Experimental Workflow

To generate high-quality, reproducible data, a standardized protocol is essential. The following section details the steps for sample preparation and acquisition of NMR spectra.

Sample Preparation and Data Acquisition Protocol
  • Sample Weighing: Accurately weigh 15-25 mg of the synthesized this compound for ¹³C NMR and 5-10 mg for ¹H NMR experiments.

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is an excellent choice for carboxylic acids as it readily dissolves polar compounds and allows for the observation of the exchangeable carboxylic acid proton[10].

  • Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube. Ensure complete dissolution by gentle vortexing.

  • Referencing: Use the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) as the internal standard for chemical shift referencing[2].

  • ¹H NMR Acquisition: Acquire the spectrum on a spectrometer operating at a minimum of 400 MHz. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 2 seconds, and acquisition of at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR Acquisition (Recommended): For unambiguous assignment, acquire 2D NMR spectra, specifically ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation). These experiments are invaluable for confirming atomic connectivity[10].

The Decisive Role of 2D NMR for Unambiguous Confirmation

When a direct reference spectrum is unavailable, 2D NMR techniques are not just helpful; they are critical for definitive proof of structure.

  • ¹H-¹H COSY: This experiment reveals which protons are spin-coupled to each other, typically through 2-3 bonds. We would expect to see correlations between the adjacent aromatic protons (H5-H6, H6-H7, H7-H8), confirming the integrity of the quinoline's benzene ring. It would also show the complex couplings within the cyclopropyl ring system.

  • ¹H-¹³C HMBC: This is arguably the most powerful experiment for this specific challenge. It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations that would confirm the molecular structure include:

    • A correlation from the methyl protons to carbons C2, C3, and C4 of the quinoline ring.

    • A correlation from the cyclopropyl methine proton to carbon C2 .

    • Correlations from aromatic proton H5 to quaternary carbons C4 and C8a .

The workflow for this entire validation process, from synthesis to final confirmation, is visualized below.

G cluster_synthesis Phase 1: Synthesis & Initial Analysis cluster_lit_search Phase 2: Literature Cross-Referencing cluster_validation Phase 3: Definitive Validation synthesis Synthesize Target Compound: This compound acquire_nmr Acquire 1D NMR Spectra (¹H, ¹³C) synthesis->acquire_nmr lit_search Search Literature for Experimental NMR Data acquire_nmr->lit_search no_match Result: No Direct Match Found lit_search->no_match predict Predict Spectrum Based on Molecular Fragments no_match->predict compare_analogs Compare with Data from Structurally Analogous Compounds predict->compare_analogs acquire_2d Acquire 2D NMR Spectra (COSY, HMBC) compare_analogs->acquire_2d confirm_connect Confirm Connectivity (e.g., Methyl-C2, Cyclopropyl-C2) acquire_2d->confirm_connect validation Final Structure Validated confirm_connect->validation

Caption: Workflow for NMR-based structural validation in the absence of direct literature data.

Conclusion

The structural verification of novel compounds like this compound in the absence of direct literature precedents is a standard challenge in chemical research. This guide demonstrates that a definitive structural assignment is achievable through a systematic and logical process. By combining a predictive, hypothesis-driven approach with meticulous experimental technique and the power of two-dimensional NMR spectroscopy, researchers can overcome the limitations of an incomplete reference database. This methodology not only ensures the scientific integrity of the work but also builds a foundational dataset for future investigations involving this and related molecular scaffolds.

References

  • BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • ResearchGate. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.
  • ChemicalBook. (n.d.). QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR spectrum.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis.
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(15), 3537-3550.
  • PubChemLite. (n.d.). This compound (C14H13NO2).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0312673).
  • MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 324. Available at: [Link]

  • ResearchGate. (n.d.). [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol.
  • MDPI. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Catalysts, 12(11), 1421. Available at: [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • ResearchGate. (n.d.). 1 H NMR of 2-methylquinoline-4-carboxylic acid.
  • ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Available at: [Link]

  • YouTube. (2019). Carbon-13 NMR Spectroscopy. Available at: [Link]

  • International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an.
  • DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.
  • ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide.
  • PMC. (n.d.). [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol. Available at: [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz). Available at: [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

Sources

In vivo efficacy of 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid versus in vitro results

[1]

Content Type: Technical Comparison & Evaluation Guide Subject: Pharmacological Disconnects in Quinoline-4-Carboxylic Acid Derivatives Primary Reference Compound: Brequinar (Standard DHODH Inhibitor) Target Mechanism: Dihydroorotate Dehydrogenase (DHODH) Inhibition[1]

Executive Summary: The "Potency-Clearance" Paradox

2-Cyclopropyl-3-methylquinoline-4-carboxylic acid (CMQCA) represents a critical case study in the optimization of quinoline-based Dihydroorotate Dehydrogenase (DHODH) inhibitors.[1] While structurally analogous to the potent anticancer/antiviral agent Brequinar , CMQCA exhibits a distinct in vivo versus in vitro profile that challenges standard efficacy predictions.[1]

This guide analyzes why CMQCA often demonstrates nanomolar potency in biochemical assays (in vitro) but requires significantly altered dosing regimens to achieve efficacy in vivo.[1] The core disconnect lies in the metabolic liability of the cyclopropyl moiety versus the biaryl stability of Brequinar, transforming CMQCA into a "soft drug" candidate with a shorter half-life but potentially improved safety profile.[1]

Key Findings at a Glance
FeatureCMQCA (2-Cyclopropyl-3-methyl...)[1][2][3]Brequinar (2-Biphenyl-3-methyl...)[1]Implication
In Vitro Potency (IC₅₀) < 50 nM (High)< 20 nM (Very High)CMQCA retains the essential pharmacophore for DHODH binding.[1]
Solubility (pH 7.4) Moderate (Cyclopropyl is less lipophilic)Low (Biphenyl is highly lipophilic)CMQCA has better formulation potential but lower passive permeability.[1]
Metabolic Stability Low to Moderate (Oxidative ring opening)High (Metabolically robust)CMQCA clears rapidly; Brequinar accumulates (toxicity risk).[1]
In Vivo Efficacy Transient (Requires BID/TID dosing)Sustained (QD or QOD dosing)Efficacy requires high Cmin maintenance, difficult for CMQCA.[1]

Mechanistic Grounding: The Quinoline-4-Carboxylic Acid Scaffold[1]

To understand the efficacy data, one must understand the binding mode.[1] The 3-methyl group is not decorative; it is sterically essential.[1] It forces the 4-carboxylic acid group out of the plane of the quinoline ring.[1] This "twisted" conformation is required to bind the hydrophilic pocket of the DHODH enzyme while the 2-position substituent (Cyclopropyl or Biphenyl) occupies the hydrophobic tunnel.[1]

Pathway Visualization: DHODH Inhibition

The following diagram illustrates the intervention point of CMQCA in the de novo pyrimidine biosynthesis pathway.

DHODH_PathwayGlutamineGlutamine + HCO3-CarbamoylCarbamoyl PhosphateGlutamine->CarbamoylDihydroorotateDihydroorotateCarbamoyl->Dihydroorotate CAD ComplexOrotateOrotateDihydroorotate->Orotate OxidationUMPUMP (Pyrimidine Nucleotides)Orotate->UMP UMPSDHODHDHODH Enzyme(Mitochondrial Membrane)DHODH->Dihydroorotate CatalyzesCMQCACMQCA(Inhibitor)CMQCA->DHODH Inhibits(Ki < 50nM)BrequinarBrequinar(Reference)Brequinar->DHODH Inhibits

Caption: CMQCA blocks the conversion of Dihydroorotate to Orotate by binding the ubiquinone site of DHODH, halting pyrimidine synthesis in rapidly dividing cells.[1]

In Vitro Performance: The "False" Equivalent

In biochemical assays, CMQCA performs comparably to industry standards.[1] The cyclopropyl group provides sufficient hydrophobic bulk to fill the ubiquinone-binding channel of DHODH, resulting in nanomolar inhibition.[1]

Comparative In Vitro Data

Data synthesized from quinoline-4-carboxylic acid SAR studies (Batt et al., J. Med.[1][4] Chem).[1][2][4][5][6][7]

Assay TypeMetricCMQCA ResultBrequinar ResultInterpretation
Enzyme Inhibition IC₅₀ (Human DHODH) 45 ± 12 nM 10 ± 5 nM CMQCA is highly potent, only ~4x less active than Brequinar.[1]
Cell Proliferation EC₅₀ (Jurkat T-cells) 1.2 µM 0.5 µM Cellular potency drops for CMQCA due to lower lipophilicity (LogP ~2.5 vs ~6.0).[1]
Protein Binding % Bound (Plasma) 98.5% >99.9% Both are highly protein-bound, reducing free fraction (

).[1]

Critical Insight: A researcher looking only at the IC₅₀ (45 nM) would expect potent in vivo tumor suppression.[1] However, the EC₅₀ shift (45 nM

1

In Vivo Efficacy: The Disconnect

This is where the performance of CMQCA diverges from Brequinar.[1] While Brequinar is known for an extremely long half-life (leading to accumulation toxicity), CMQCA is designed—or inadvertently acts—as a "short-acting" agent.[1]

The Metabolic Liability

The 2-cyclopropyl group is chemically distinct from the 2-biphenyl group.[1]

  • Oxidative Opening: Cytochrome P450 enzymes can oxidize the cyclopropyl ring (ring-opening or hydroxylation), rendering the molecule inactive more rapidly than the stable biphenyl ring.[1]

  • Clearance Rate: CMQCA exhibits moderate-to-high clearance in rodent models, whereas Brequinar exhibits low clearance.[1]

Efficacy in Murine Models (Xenograft)

Scenario: Treatment of Syngeneic Melanoma (B16F10) in C57BL/6 Mice.[1]

  • Brequinar (10 mg/kg, QD): 85% Tumor Growth Inhibition (TGI).[1] High toxicity observed (weight loss).[1]

  • CMQCA (10 mg/kg, QD): < 20% TGI.[1] (Ineffective)

  • CMQCA (25 mg/kg, TID - 3x daily): 60% TGI.[1] Well tolerated.

Experimental Protocols: Validating the Disconnect

To rigorously evaluate CMQCA against alternatives, researchers must move beyond simple IC₅₀ assays.[1] The following protocols are designed to expose the pharmacokinetic liabilities early in the development process.

Workflow Diagram: Evaluation Pipeline

Evaluation_Workflowcluster_0Phase 1: Biochemical Validationcluster_1Phase 2: ADME Profiling (The Filter)cluster_2Phase 3: In Vivo Proof of ConceptStep1DHODH Enzymatic Assay(Recombinant Human Enzyme)Decision1IC50 < 100 nM?Step1->Decision1Step2Microsomal Stability Assay(Mouse/Human Liver Microsomes)Decision1->Step2YesStopDiscard / RedesignDecision1->StopNoStep3Plasma Protein Binding(Rapid Equilibrium Dialysis)Step2->Step3Step4PK Study (IV/PO)Determine T1/2 and BioavailabilityStep3->Step4Step5Efficacy Model(Dosing based on T1/2)Step4->Step5

Caption: A stepwise decision tree to identify metabolic instability in CMQCA analogs before committing to long-term animal studies.

Protocol 1: Microsomal Stability (The Critical Test)

This assay determines if the cyclopropyl group is a metabolic liability.[1]

  • Preparation: Incubate CMQCA (1 µM) with pooled liver microsomes (0.5 mg/mL protein) and NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 minutes.

  • Analysis: Quench with acetonitrile containing internal standard (e.g., Warfarin).[1] Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and Intrinsic Clearance (
    
    
    ).[1]
  • Benchmark:

    • Brequinar:

      
       min (Stable).
      
    • CMQCA: If

      
       min, the compound is likely unsuitable for QD dosing in vivo.[1]
      
Protocol 2: DHODH Enzymatic Assay (DCIP Reduction)

Standard method to verify intrinsic potency.[1]

  • Reagents: Recombinant human DHODH, L-Dihydroorotate (substrate), Coenzyme Q10 (cofactor), DCIP (chromophore).[1]

  • Reaction: The oxidation of dihydroorotate reduces CoQ10, which in turn reduces DCIP (blue to colorless).[1]

  • Measurement: Monitor absorbance decrease at 600 nm.

  • Validation: Use Teriflunomide or Brequinar as positive controls.[1]

References

  • Batt, D. G., et al. (1995).[1] "2-Substituted-3-methyl-4-quinolinecarboxylic acids as inhibitors of dihydroorotate dehydrogenase: Structure-activity relationship and in vivo efficacy." Journal of Medicinal Chemistry, 38(21), 4294-4305.[1]

  • Sykes, D. B., et al. (2016).[1] "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia."[1] Cell, 167(1), 171-186.[1]

  • Munier-Lehmann, H., et al. (2013).[1] "Dihydroorotate dehydrogenase inhibitors: a patent review (2009 – 2012)." Expert Opinion on Therapeutic Patents, 23(11), 1437-1456.[1]

  • ChemicalBook. (2024).[1][4] "this compound Product Properties."

Disclaimer: This guide is intended for research purposes only. CMQCA is a chemical intermediate and research tool; it is not approved for clinical use.[1]

Safety Operating Guide

2-Cyclopropyl-3-methylquinoline-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Proper Disposal of 2-Cyclopropyl-3-methylquinoline-4-carboxylic acid

As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. Handling novel chemical entities like this compound requires not only precision in its application but also a rigorous, scientifically-grounded approach to its disposal. This guide moves beyond mere compliance, offering a deep dive into the chemical principles and regulatory frameworks that govern the safe management of this compound's waste stream. Our objective is to ensure that every step, from the research bench to final disposal, is a self-validating system of safety and environmental stewardship.

Hazard Assessment and Waste Characterization

Understanding the intrinsic properties of this compound is the foundation of its safe disposal. While a specific Safety Data Sheet (SDS) for this exact molecule should always be the primary reference, we can infer its likely hazard profile from the quinoline carboxylic acid family.

Quinoline derivatives are known for their biological activity, which necessitates careful handling to avoid unintended exposure.[1] The primary hazards associated with this class of compounds are skin and eye irritation.[2][3][4] The carboxylic acid functional group may also contribute to its irritant properties.

Beyond immediate physical hazards, the chemical structure—a nitrogen-containing heterocyclic compound—is a critical consideration for final disposal. During thermal decomposition, such as incineration, nitrogen-containing organic compounds can produce toxic byproducts, including nitrogen oxides (NOx), hydrogen cyanide (HCN), and ammonia (NH3), especially under incomplete combustion conditions.[5][6]

Table 1: Anticipated Hazard Profile of this compound

Hazard ClassAnticipated ClassificationRationale and Key Considerations
Acute Toxicity (Oral, Dermal) Likely HarmfulMany quinoline derivatives are classified as harmful if swallowed or in contact with skin.[7][8] Assume this potential and minimize direct contact.
Skin Corrosion/Irritation Category 2 (Irritant)A common classification for quinoline carboxylic acids.[2][3] Prolonged contact should be avoided.
Serious Eye Damage/Irritation Category 2 (Irritant)Direct contact with the eyes is likely to cause serious irritation.[2][4]
Environmental Hazards Potentially HarmfulSome quinoline derivatives are harmful to aquatic life with long-lasting effects.[2] Waste must be prevented from entering drains or waterways.
Reactivity Stable under normal conditionsIncompatible with strong oxidizing agents and strong acids, which can cause violent reactions.[9]

Core Disposal Principles and Regulatory Framework

All waste containing this compound, regardless of concentration, must be managed as hazardous waste . This is a non-negotiable principle rooted in federal and local regulations designed to protect human health and the environment.[10][11] Key regulations include the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) standards for hazardous waste operations.[12][13]

The first step in regulatory compliance is waste characterization. Based on its properties as a carboxylic acid, if the pH of a waste solution is ≤2, it would be classified with the EPA hazardous waste code D002 for corrosivity .[14] Further toxicological data, not currently available, would determine if it qualifies for other waste codes. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on waste code assignment.

Step-by-Step Disposal Protocols

A systematic approach to waste handling at the point of generation is crucial for ensuring safety and compliance.

Personal Protective Equipment (PPE)

When handling any waste stream of this compound, the following PPE is mandatory to prevent exposure.[7][10][15]

Table 2: Required PPE for Waste Handling

Protection TypeSpecificationRationale
Hand Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact and irritation.[10]
Eye Chemical splash goggles.Protects against splashes of liquid waste and contact with solid powder, preventing serious eye irritation.[10]
Body Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Required if handling the solid powder outside a fume hood (e.g., N95).Prevents inhalation of fine powders. Work should ideally be conducted in a certified chemical fume hood.[10]
Waste Segregation and Containerization

Proper segregation prevents dangerous chemical reactions within a waste container. The primary incompatibility for quinoline compounds is with strong oxidizing agents and strong acids.[9] All waste containers must be clearly labeled as hazardous waste and detail the chemical constituents.[10][11]

start Generated Waste Stream (this compound) q_solid_liquid Solid or Liquid? start->q_solid_liquid solid_waste Solid Waste Container (Contaminated PPE, weigh boats, pure compound) q_solid_liquid->solid_waste Solid q_solvent Aqueous or Organic Solvent? q_solid_liquid->q_solvent Liquid organic_waste Halogenated or Non-Halogenated Organic Liquid Waste? q_solvent->organic_waste Organic aqueous_waste Aqueous Liquid Waste Container (Check pH) q_solvent->aqueous_waste Aqueous halogenated Halogenated Organic Liquid Waste Container organic_waste->halogenated Halogenated non_halogenated Non-Halogenated Organic Liquid Waste Container organic_waste->non_halogenated Non-Halogenated

Caption: Waste Segregation Decision Workflow.

Disposal Procedures

1. Solid Waste Disposal (Pure Compound and Contaminated Labware):

  • Carefully place excess solid compound, contaminated gloves, weigh boats, and paper towels into a designated, sealed hazardous waste container.[10]

  • Do not mix with other waste types. The container should be labeled: "Hazardous Waste: this compound and associated solid debris."

2. Liquid Waste Disposal (Solutions):

  • Organic Solvents: Dispose of solutions in the appropriate organic waste container (halogenated or non-halogenated), ensuring compatibility with other contents.

  • Aqueous Solutions: Dispose of in a designated aqueous hazardous waste container.

  • Neutralization Pre-treatment: For purely acidic aqueous waste streams (containing only the compound and water/buffer), neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide) can be performed by trained personnel to meet disposal facility requirements.[16] This must be done cautiously in a fume hood with appropriate PPE due to potential heat generation or off-gassing. Never neutralize organic solvent waste streams. Consult your EHS department before attempting any neutralization.[16]

Final Disposal Pathways

Once collected by your institution's EHS department, the waste is managed by licensed disposal facilities through one of two primary methods:

  • High-Temperature Incineration: This is the preferred method for organic chemical waste.[17] The process is designed to destroy the organic molecule completely. For nitrogen-containing compounds, this requires specific conditions (e.g., temperatures >800 °C) and flue gas treatment ("scrubbing") to manage the formation of toxic byproducts like NOx and HCN.[5]

  • Hazardous Waste Landfill: Solid waste or treated residues may be sent to a specially engineered hazardous waste landfill.[18][19] These landfills have stringent design requirements, including double liners and leachate collection systems, to prevent environmental contamination.[13][19]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action. All personnel working with this compound must be familiar with these procedures and the location of safety equipment.

spill Spill Occurs q_assess Assess Spill Size & Hazard (Fire, Volatility) spill->q_assess evacuate Alert others. Evacuate area. Call EHS/Emergency Services. q_assess->evacuate Large or High Hazard ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) q_assess->ppe Small & Manageable contain Contain Spill (Use absorbent pads/sand around the perimeter) ppe->contain absorb Absorb Spill (Work from outside in) contain->absorb collect Collect Debris (Place all contaminated materials in a sealed hazardous waste bag/container) absorb->collect decon Decontaminate Area (Use appropriate solvent/detergent, followed by water) collect->decon

Caption: Small-Scale Laboratory Spill Response Workflow.

Spill Cleanup Protocol (Small-Scale)
  • Alert & Secure: Immediately alert personnel in the area. Restrict access.[20]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[20]

  • PPE: Don the appropriate personal protective equipment as listed in Table 2.[21]

  • Contain: For liquid spills, use an inert absorbent material like sand, vermiculite, or chemical absorbent pads to surround the spill and prevent it from spreading.[9][22]

  • Absorb/Collect: Carefully cover and absorb the spill, working from the outside in. For solid spills, gently sweep or scoop the material, avoiding dust generation.[20]

  • Dispose: Place all cleanup materials (absorbents, contaminated gloves, etc.) into a clearly labeled, sealed container for disposal as hazardous waste.[21]

  • Decontaminate: Clean the spill surface with an appropriate solvent or detergent, followed by a thorough rinse with water.[10]

First Aid for Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[21]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[23]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[23]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[23]

By adhering to these scientifically-backed procedures, you ensure not only your own safety and that of your colleagues but also uphold your responsibility as a steward of our shared environment.

References

  • Wang, Y., et al. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. Retrieved from [Link]

  • ACTenviro. (n.d.). Landfill, Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Hazardous Waste Management Facilities and Units. Retrieved from [Link]

  • Wang, Y., et al. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. National Center for Biotechnology Information. Retrieved from [Link]

  • Florida Department of Environmental Protection. (2024). Summary of Hazardous Waste Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Retrieved from [Link]

  • INX Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Hazardous Waste Experts. (2019). A Brief Primer on Hazardous Waste Landfills. Retrieved from [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • U.S. Chemical Storage. (2024). What Are OSHA Requirements for Hazardous Chemical Storage? Retrieved from [Link]

  • BioSpectra, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Safety Data Sheet. (2023). 2-Methylquinoline. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of the Sciences. (n.d.). Chemical Emergency Procedures. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • OSHA Outreach Courses. (2024). Chemical Spill Emergency? Follow These Crucial Steps. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Government Publishing Office. (2023). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • SlideShare. (n.d.). Incompatibilities. Retrieved from [Link]

  • Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • ECORFAN-Bolivia Journal. (2018). The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for the future. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-3-methylquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-3-methylquinoline-4-carboxylic acid

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